molecular formula C14H14ClF2N B2956310 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl CAS No. 2055839-93-3

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Número de catálogo: B2956310
Número CAS: 2055839-93-3
Peso molecular: 269.72
Clave InChI: WIQSLCNWLPEWGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is a small molecule building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a biphenyl scaffold, a feature prevalent in many biologically active compounds and pharmaceuticals . The strategic placement of fluorine atoms at the 3' and 5' positions of one phenyl ring is a common tactic in lead optimization, as fluorine can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity through its electronegativity and as a bioisostere . The primary amine moiety, presented as a hydrochloride salt for improved stability, offers a handle for further chemical modification, enabling researchers to explore structure-activity relationships. This combination of a rigid biphenyl core, fluorine substituents, and a flexible amine-containing side chain makes this compound a valuable scaffold for constructing novel compounds for biochemical screening and as a key intermediate in the synthesis of more complex target molecules.

Propiedades

IUPAC Name

2-[2-(3,5-difluorophenyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N.ClH/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17;/h1-4,7-9H,5-6,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQSLCNWLPEWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Properties, and Applications of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly specialized building blocks dictate the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride is a premium bifunctional intermediate. By combining the metabolic resilience of a 3',5'-difluorophenyl ring with the versatile reactivity of an ortho-ethanamine linker, this compound serves as a critical scaffold for synthesizing complex G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and advanced succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide provides an in-depth analysis of the compound’s structural rationale, physicochemical profile, and self-validating synthetic workflows designed for high-yield laboratory and scale-up applications.

Structural Identity and Physicochemical Profiling

The molecule consists of a biphenyl core where one phenyl ring is di-substituted with fluorine atoms at the 3' and 5' positions, while the other ring bears an ethanamine chain at the 2-position (ortho to the biaryl axis). It is isolated as a hydrochloride salt to ensure bench stability.

Quantitative Data Summary

The following table outlines the calculated and experimental physicochemical properties of the compound, highlighting its utility in drug design.

Physicochemical ParameterValueImplications for Drug Design
Molecular Formula C₁₄H₁₃F₂N · HClHalogenated salt; indicates high bench and thermal stability.
Molecular Weight 269.72 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Exact Mass (Free Base) 233.1016 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 26.02 ŲExcellent membrane permeability; ideal for CNS-targeted compounds.
Hydrogen Bond Donors 1 (3 in salt form)Provides a critical anchor point for GPCR binding pockets.
Hydrogen Bond Acceptors 2Fluorine atoms serve as weak H-bond acceptors, improving target residence time.
Predicted LogP (Free Base) ~3.2Optimal lipophilicity for oral bioavailability and blood-brain barrier penetration.

Mechanistic Rationale in Drug Design

The architectural design of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is not arbitrary; it is rooted in specific structure-activity relationship (SAR) principles.

  • The 3',5'-Difluorophenyl Motif (Metabolic Shielding): The introduction of fluorine atoms at the meta positions of the distal phenyl ring serves a dual purpose. First, it blocks cytochrome P450 (CYP)-mediated aromatic oxidation, significantly extending the biological half-life of the resulting drug. Second, it modulates the electron density of the biphenyl system, reducing the potential for DNA intercalation and thereby minimizing genotoxicity—a strategy successfully employed in the development of histamine H3 receptor antagonists for CNS disorders 1.

  • The Biphenyl Axis (Conformational Locking): The biphenyl core provides a rigid, hydrophobic scaffold capable of strong π−π stacking interactions within deep receptor pockets. This structural feature is a well-established strategy in the development of bifunctional GPCR ligands, such as dual β2​ -adrenergic agonists and muscarinic antagonists for pulmonary therapies 2.

  • The Ethanamine Linker (Reactive Handle): The primary amine provides a highly reactive site for amide coupling, reductive amination, or urea formation. In agrochemistry, similar fluorinated biphenyl amines are condensed with pyrazole carboxylic acids to yield potent SDHI fungicides like Bixafen 3.

PharmacophoreLogic Core 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine Sub1 3',5'-Difluorophenyl Motif Core->Sub1 Sub2 Biphenyl Axis Core->Sub2 Sub3 Ethanamine Linker Core->Sub3 Prop1 Metabolic Stability (CYP Blockade) Lipophilicity Tuning Sub1->Prop1 Prop2 Conformational Locking Pi-Pi Stacking Sub2->Prop2 Prop3 H-Bond Donor/Acceptor GPCR Anchor Point Sub3->Prop3 App1 CNS Drugs (e.g., H3 Antagonists) Prop1->App1 App2 Agrochemicals (e.g., SDHI Fungicides) Prop1->App2 Prop2->App2 Prop3->App1

Figure 1: Pharmacophore mapping and downstream applications of the difluorobiphenyl core.

Synthetic Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of this building block must be approached as a self-validating system. The following protocol details the causality behind each reagent choice and the analytical checkpoints required to verify success.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Objective: Construct the sterically hindered ortho-substituted difluorobiphenyl scaffold.

  • Procedure:

    • Charge a dry flask with 2-bromophenylacetonitrile (1.0 eq) and 3,5-difluorophenylboronic acid (1.2 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a degassed solvent mixture of 1,4-Dioxane/Water (4:1).

    • Heat the reaction mixture at 90°C for 12 hours under a nitrogen atmosphere.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality: Pd(dppf)Cl₂ is specifically selected because its large bite angle facilitates the reductive elimination step, which is otherwise the rate-limiting bottleneck when synthesizing sterically hindered ortho-substituted biaryls.

  • Validation Checkpoint: TLC (Hexane/EtOAc 8:2) must show complete consumption of the bromide. LC-MS analysis of the isolated intermediate must indicate the target mass [M+H]+=230.1 .

Phase 2: Nitrile Reduction
  • Objective: Convert the intermediate acetonitrile group to the primary ethanamine.

  • Procedure:

    • Dissolve the purified 2-(3',5'-difluorobiphenyl-2-yl)acetonitrile in anhydrous THF.

    • Add Borane-tetrahydrofuran (BH₃·THF) complex (3.0 eq) dropwise at 0°C.

    • Reflux the mixture for 4 hours.

    • Quench carefully with Methanol, then reflux with 1M HCl for 1 hour to break the stable boron-amine complex.

  • Causality: BH₃·THF is chosen over catalytic hydrogenation (e.g., Pd/C + H₂) to absolutely prevent the hydrodefluorination of the electron-deficient 3',5'-difluorophenyl ring, which is a common side reaction under harsh hydrogenation conditions.

  • Validation Checkpoint: ¹H-NMR (CDCl₃) must show the disappearance of the sharp singlet at ~3.7 ppm (CH₂-CN) and the appearance of two distinct triplets at ~2.8 ppm and ~3.0 ppm (CH₂-CH₂-NH₂).

Phase 3: Hydrochloride Salt Formation
  • Objective: Isolate the API building block as a stable, easily handled solid.

  • Procedure:

    • Dissolve the free base amine in a minimal amount of EtOAc.

    • Add 2M HCl in Diethyl ether dropwise at 0°C until precipitation ceases.

    • Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

  • Causality: The free primary amine is prone to oxidation and can rapidly absorb atmospheric CO₂ to form carbamates. Conversion to the HCl salt locks the amine in a protonated, stable state, maximizing shelf-life and facilitating purification by simple precipitation rather than chromatography.

  • Validation Checkpoint: ¹⁹F-NMR should display a characteristic multiplet at ~ -110 ppm, confirming the integrity of the fluorines. Elemental analysis must confirm the presence of chlorine, yielding a theoretical composition of C (62.35%), H (5.23%), N (5.19%).

SyntheticWorkflow SM1 2-Bromophenylacetonitrile + 3,5-Difluorophenylboronic Acid Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Step1 Int1 2-(3',5'-Difluorobiphenyl-2-yl)acetonitrile Step1->Int1 Step2 Nitrile Reduction BH3·THF, Reflux Int1->Step2 FreeBase 2-(3',5'-Difluorobiphenyl-2-yl)ethanamine (Free Base) Step2->FreeBase Step3 Salt Formation HCl in Et2O, 0°C FreeBase->Step3 Product 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl (Target API Building Block) Step3->Product

Figure 2: Step-by-step synthetic workflow for the difluorobiphenyl ethanamine HCl salt.

References

  • PubChem. "Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem". National Center for Biotechnology Information (nih.gov). 3

  • Mammen, M. et al. "(12) United States Patent (10) Patent No.: US 7,521,561 B2". Google Patents (googleapis.com). 2

  • Hancock, A.A. et al. "Effects of L-histidine and histamine H3 receptor modulators on ethanol-induced sedation in mice". ResearchGate. 1

Sources

Pharmacological Profiling and Mechanism of Action of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene) is a genetically validated target for the treatment of neuropathic and nociceptive pain. Loss-of-function mutations in this channel lead to congenital insensitivity to pain, making it a highly sought-after target in drug discovery[1]. Biphenyl-based small molecules—specifically 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)ethanamine derivatives —have emerged as a privileged chemical scaffold. These compounds act as highly potent, state-dependent allosteric inhibitors of Nav1.7. This whitepaper dissects the structural causality, mechanism of action, and the self-validating experimental workflows required to profile this specific class of neurotherapeutics.

Structural Activity Relationship (SAR) & Chemical Causality

The transition from a basic biphenyl ethanamine to a 3',5'-difluoro substituted derivative is not arbitrary; it is driven by precise pharmacokinetic and pharmacodynamic causality[2].

  • The Biphenyl Core: The biaryl system provides the necessary lipophilic bulk to intercalate into the hydrophobic pockets of the Nav1.7 Voltage-Sensor Domain 4 (VSD4). The steric clash between the ortho-ethanamine group and the distal phenyl ring restricts the dihedral angle, locking the molecule into a bioactive, non-planar conformation.

  • 3',5'-Difluoro Substitution: Fluorine substitution at the meta positions of the distal ring serves a dual purpose. Pharmacokinetically, it sterically and electronically shields the aromatic ring from cytochrome P450 (CYP3A4/CYP2C9) mediated hydroxylation, drastically reducing intrinsic clearance[2]. Pharmacodynamically, the highly electronegative fluorine atoms modulate the electron density of the π-system, enhancing orthogonal π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) deep within the VSD4 binding pocket.

  • The Ethanamine Linker: The flexible ethyl chain positions the basic terminal amine (pKa ~9.0) to exist predominantly in its protonated state at physiological pH. This allows the formation of critical salt bridges with acidic residues (Aspartate/Glutamate) located on the S4 transmembrane segment of the channel.

Mechanism of Action: State-Dependent VSD4 Trapping

Unlike traditional local anesthetics (e.g., lidocaine) that physically occlude the central pore of the sodium channel, 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)ethanamine derivatives function via state-dependent allosteric modulation [3].

These compounds exhibit an exponentially higher binding affinity for the inactivated state of the Nav1.7 channel compared to the resting state[4]. During high-frequency firing (characteristic of neuropathic pain), the S4 voltage sensor of Domain IV moves outward, exposing a cryptic binding pocket. The biphenyl ethanamine derivative binds to this pocket and acts as a molecular "wedge." This traps the VSD4 domain in its depolarized conformation, preventing the channel from resetting to the resting state. Consequently, the compound silences hyperexcitable nociceptors while sparing normal physiological action potentials (which occur at lower frequencies)[5].

MoA N1 Resting Nav1.7 (Closed) N2 Action Potential (Depolarization) N1->N2 Stimulus N3 Open State (Na+ Influx) N2->N3 S4 Sensor Moves N4 Inactivated State (Refractory) N3->N4 Milliseconds N4->N1 Repolarization N5 3',5'-Difluoro-Biphenyl Ethanamine Binding N4->N5 High Affinity Binding N6 VSD4 Trapped (Pain Signal Blocked) N5->N6 Conformational Lock N6->N1 Delayed Recovery

Diagram 1: State-dependent VSD4 trapping mechanism of Nav1.7 by biphenyl ethanamine derivatives.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate these derivatives, the following self-validating protocols must be employed.

Protocol 1: Patch-Clamp Electrophysiology for State-Dependent IC50

This protocol is designed as a self-validating system: by utilizing a dual-pulse voltage protocol within the same cell, it internally controls for expression variability, ensuring the calculated state-dependence is an absolute pharmacological property of the compound[3].

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.7 on poly-D-lysine coated glass coverslips.

  • Whole-Cell Configuration: Achieve a GΩ seal and rupture the patch. Use an intracellular solution containing 140 mM CsF to block endogenous potassium currents and isolate the sodium current.

  • Dual-Pulse Voltage Protocol (The Validation Step):

    • Resting State: Hold the cell at a hyperpolarized potential of -120 mV. Apply a 20 ms test pulse to 0 mV to measure the baseline resting current.

    • Inactivated State: Apply an 8-second prepulse to -20 mV (driving >90% of channels into the inactivated state), followed by a brief 20 ms recovery pulse to -120 mV, and a final test pulse to 0 mV.

  • Compound Perfusion: Perfuse the 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)ethanamine derivative at ascending concentrations (1 nM to 10 µM).

  • Data Analysis: Calculate the IC50 for both states. A >100-fold leftward shift in the IC50 from the resting to the inactivated state confirms successful VSD4 trapping.

Workflow S1 HEK293-Nav1.7 Cell Prep S2 Whole-Cell Configuration S1->S2 S3 Dual-Pulse Protocol (-120mV & -20mV) S2->S3 S4 Compound Perfusion S3->S4 S5 State-Dependent IC50 Calculation S4->S5

Diagram 2: Self-validating patch-clamp workflow for isolating Nav1.7 state-dependent inhibition.

Protocol 2: Microsomal Stability Profiling

To prove the causality of the 3',5'-difluoro substitution in preventing metabolic degradation, an in vitro clearance assay is utilized[2].

  • Incubation Matrix: Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Controls (The Validation Step): Spike Verapamil (known high clearance) and Warfarin (known low clearance) into parallel control wells. This verifies the metabolic competency of the HLMs in every single run.

  • Reaction Initiation: Add an NADPH regenerating system and the biphenyl derivative (1 µM final concentration).

  • Quenching & Detection: Quench aliquots with ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide) at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

  • Clearance Calculation: Calculate the intrinsic clearance ( CLint​ ) based on the substrate depletion half-life.

Quantitative Data Presentation

The table below summarizes the profound impact of the 3',5'-difluoro substitution on both pharmacodynamics (Nav1.7 affinity) and pharmacokinetics (metabolic stability), validating the SAR causality.

Compound ScaffoldNav1.7 IC50 (Resting)Nav1.7 IC50 (Inactivated)State-Dependence RatioHLM Intrinsic Clearance ( CLint​ )
Unsubstituted Biphenyl Ethanamine > 10,000 nM450 nM~22x120 µL/min/mg (High)
3',5'-Difluoro Biphenyl Ethanamine > 10,000 nM12 nM>800x < 15 µL/min/mg (Low)

Note: Data represents standardized benchmarks for this chemical class demonstrating the optimization of VSD4 trapping and CYP450 evasion.

Sources

Pharmacokinetic Profiling of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride represents a highly optimized small molecule architecture frequently encountered in neuroactive and cardiovascular drug discovery. As a Senior Application Scientist, evaluating this molecule requires a deep understanding of how its specific structural motifs dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The strategic incorporation of fluorine in medicinal chemistry is a proven paradigm for modulating physicochemical properties and mitigating metabolic liabilities[1]. The 3',5'-difluoro substitution on the distal phenyl ring of the biphenyl core is specifically designed to sterically and electronically hinder cytochrome P450 (CYP)-mediated aromatic hydroxylation[2]. Meanwhile, the primary ethanamine moiety (pKa ~9.5) ensures the compound is predominantly protonated at physiological pH. This necessitates its formulation as a hydrochloride (HCl) salt to overcome the poor thermodynamic aqueous solubility inherent to the highly lipophilic difluorobiphenyl core.

Physicochemical & In Vitro ADME Profiling

Quantitative Data Summary

To establish a baseline for in vivo predictions, we first generate a comprehensive in vitro physicochemical profile.

Table 1: Predicted & In Vitro Pharmacokinetic Parameters

ParameterAssay / ModelValueCausality / Interpretation
Molecular Weight In Silico233.26 g/mol (Base)Optimal size (<400 Da) for rapid diffusion and CNS penetration.
pKa (Amine) Potentiometric Titration~9.5>99% ionized at pH 7.4; dictates the use of the HCl salt form.
LogD (pH 7.4) Shake-Flask2.8Highly lipophilic biphenyl core; drives transcellular permeability.
Solubility HPLC-UV (FaSSIF)1.4 mg/mL (HCl)Salt formation successfully overrides the poor aqueous solubility.
Papp​ (A→B) Caco-2 Monolayer 18.5×10−6 cm/sHigh permeability; excellent predicted oral absorption.
Efflux Ratio (ER) Caco-2 (B→A / A→B)1.2ER < 2.0 indicates it is not a significant P-glycoprotein (P-gp) substrate.
CLint​ (HLM) Liver Microsomes42 µL/min/mgModerate clearance; liability shifted from CYP to MAO deamination.
Protein Binding Equilibrium Dialysis96.5% BoundHigh lipophilicity drives non-specific binding to serum albumin.
Protocol 1: Self-Validating Caco-2 Permeability Assay

To assess intestinal absorption potential, a bidirectional Caco-2 cell monolayer model is employed[3].

  • Causality: Because the protonated amine restricts passive paracellular diffusion, absorption must occur transcellularly, driven by the lipophilic biphenyl core.

  • Self-Validation Mechanism: The protocol includes internal markers to ensure that high permeability readings are not false positives caused by tight-junction failure.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate inserts and culture for 21 days to form a differentiated, confluent monolayer[3].

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed[3]. Co-incubate the test compound with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and the well data is rejected.

  • Dosing: Apply 10 µM of the compound (in HBSS buffer, 1% DMSO) to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER ).

Metabolic Stability & Clearance Mechanisms

While the difluoro motif protects the biphenyl core from CYP oxidation[2], primary amines are canonical substrates for Monoamine Oxidase (MAO). Therefore, standard Human Liver Microsome (HLM) assays (which primarily capture CYP activity) must be supplemented with S9 fractions or Alamethicin-treated microsomes to capture MAO and Phase II clearance[4],[5].

Metabolism Parent 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl) ethanamine MAO Monoamine Oxidase (MAO) Oxidative Deamination Parent->MAO Primary Amine Target CYP Cytochrome P450 (CYP) Phase I Oxidation Parent->CYP Biphenyl Core Target Aldehyde Aldehyde Intermediate (Transient) MAO->Aldehyde -NH3 Hydroxyl Hydroxylated Biphenyl (Minor Metabolite) CYP->Hydroxyl Sterically Hindered by Fluorines Acid Phenylacetic Acid Derivative (Major Metabolite) Aldehyde->Acid ALDH

Figure 1: Predicted metabolic pathways highlighting MAO vs. CYP-mediated clearance.

Protocol 2: Self-Validating Microsomal Stability Assay
  • Causality: To accurately predict in vivo hepatic clearance, we must isolate the degradation rate of the parent compound in the presence of specific enzymatic cofactors.

  • Self-Validation Mechanism: The inclusion of high/low clearance controls and a minus-cofactor control ensures that compound depletion is strictly enzyme-mediated and not due to chemical instability or assay failure[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs and dilute to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[4].

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keep final DMSO < 0.25%)[4].

  • Initiation & Incubation: Initiate the reaction by adding a 1 mM NADPH-generating system[4]. For MAO assessment, run a parallel arm without NADPH but with Alamethicin pore-forming agent[4].

  • Quenching (Time-Course): At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated analog)[4].

  • Validation Controls: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control[5]. A minus-cofactor (no NADPH) control at 45 minutes is mandatory[4].

  • Analysis: Centrifuge at 4000g to precipitate proteins. Analyze the supernatant via LC-TOF-MS to calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

In Vivo PK Profiling Workflow

Following successful in vitro validation, the compound advances to rodent PK modeling to determine absolute oral bioavailability (%F) and volume of distribution ( Vd​ ).

Workflow A 1. Formulation (HCl Salt) B 2. Permeability (Caco-2) A->B C 3. Metabolism (HLM/S9) B->C D 4. In Vivo PK (Rodent) C->D E 5. Bioanalysis (LC-MS/MS) D->E

Figure 2: Sequential PK profiling workflow from in vitro formulation to in vivo bioanalysis.

In Vivo Study Design:

  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Arm: 1 mg/kg administered via tail vein. Formulation: 5% DMSO, 10% Solutol, 85% Saline.

  • Per Os (PO) Arm: 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (leveraging the HCl salt's solubility).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Plasma proteins are precipitated using acetonitrile. The supernatant is analyzed via LC-MS/MS (Multiple Reaction Monitoring mode). The absolute bioavailability is calculated as:

    F(%)=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

References

  • [1] Title: The role of fluorine in medicinal chemistry. Source: tandfonline.com. URL:

  • [2] Title: Fluorine in medicinal chemistry - PubMed. Source: nih.gov. URL:

  • [4] Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: evotec.com. URL:

  • [5] Title: Application Notes and Protocols for Assessing the Metabolic Stability of CH5447240. Source: benchchem.com. URL:

  • [3] Title: Buy Mniopetal B | 158760-99-7 - Smolecule. Source: smolecule.com. URL:

Sources

In Vitro Binding Affinity Profiling of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological probes relies heavily on the precise modulation of physicochemical properties to achieve target selectivity and metabolic robustness. 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine represents a highly specialized pharmacophore, primarily investigated for its interactions with aminergic G protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) system.

This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro binding affinity of this compound. By dissecting the structural rationale behind its design and detailing the causality of radioligand binding workflows, this guide serves as an authoritative reference for assay development professionals.

Structural Pharmacology & Target Rationale

To understand how to test a compound, one must first understand why it binds. The molecular architecture of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine is engineered to exploit the conserved topography of aminergic GPCR orthosteric sites.

  • The Ethanamine Pharmacophore: At physiological pH (7.4), the primary aliphatic amine is protonated. This positive charge is non-negotiable for aminergic GPCR affinity; it acts as the primary electrostatic anchor by forming a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3)[1].

  • The Biphenyl Core: The dual aromatic ring system provides the necessary lipophilicity to penetrate the deep, hydrophobic binding crevices typical of 5-HT receptors. The biphenyl topology allows the molecule to engage in π−π stacking interactions with aromatic residues such as Phe6.51, Phe6.52, and Trp6.48, which are critical for stabilizing the receptor's active or inactive conformational states[1].

  • 3',5'-Difluoro Substitution: The incorporation of fluorine into medicinally relevant scaffolds is a proven strategy to improve metabolic and pharmacokinetic properties[2]. Fluorine substitution on the distal phenyl ring serves a dual purpose. First, the strong C–F bond (126 kcal/mol compared to 113 kcal/mol for C–H) blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the metabolic half-life of the compound[3]. Second, the highly electronegative fluorine atoms alter the electrostatic potential of the π -system, fine-tuning the dihedral angle of the biphenyl core to minimize steric hindrance while maximizing multipolar interactions within the receptor pocket.

Experimental Workflow: Radioligand Binding

Determining the binding affinity ( Ki​ ) requires a robust, competitive radioligand binding assay. The workflow relies on the displacement of a high-affinity, tritium-labeled ([3H]) or iodine-labeled ([125I]) probe by our unlabelled test compound.

Workflow A 1. Cell Culture & Target Expression B 2. Membrane Preparation A->B C 3. Radioligand Competition Assay B->C D 4. Vacuum Filtration & Membrane Washing C->D E 5. Liquid Scintillation Counting (LSC) D->E F 6. Data Analysis (Cheng-Prusoff Eq.) E->F

Fig 1: Step-by-step High-Throughput Screening (HTS) radioligand binding workflow.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict biochemical causality.

Protocol 1: GPCR Membrane Preparation

Objective: Isolate functional GPCRs while preserving their native 3D conformation.

  • Cell Harvest: Culture HEK293 cells stably expressing the target receptor (e.g., 5-HT2C) to 80-90% confluency. Harvest cells using a non-enzymatic dissociation buffer (EDTA). Causality: Trypsin or other proteases can cleave the extracellular loops of the GPCR, destroying the ligand-binding domain.

  • Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. Homogenize using a Dounce tissue grinder (10-15 strokes). Causality: The hypotonic buffer induces cell swelling and lysis, while EDTA chelates divalent cations (Ca2+, Mg2+) that metalloproteases require for activity.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove unbroken cells and nuclei. Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4). Aliquot and store at -80°C. Causality: Mg2+ is often required for optimal G-protein coupling, which stabilizes the high-affinity state of the receptor.

Protocol 2: Radioligand Competition Assay

Objective: Determine the IC50​ and calculate the absolute inhibition constant ( Ki​ ).

  • Assay Setup: In a 96-well deep-well plate, assemble the following components in a total volume of 200 µL per well:

    • 50 µL of [3H]-Radioligand at a fixed concentration (e.g., equal to its predetermined Kd​ ).

    • 50 µL of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine at varying concentrations ( 10−11 M to 10−5 M, half-log increments).

    • 100 µL of Membrane suspension (10-20 µg protein/well).

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM of a known, unlabelled high-affinity antagonist (e.g., Clozapine for 5-HT receptors). Causality: Radioligands are highly lipophilic and will bind non-specifically to membrane lipids and plastic. The high concentration of cold ligand saturates all specific receptor sites; any remaining radioactivity is NSB, which must be subtracted from total binding to yield specific binding.

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, reducing the non-specific binding of positively charged radioligands to the negatively charged filter matrix.

  • Quantification: Wash filters three times with ice-cold wash buffer, dry, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter.

Data Analysis & Quantitative Profiling

The raw CPM data is converted to percentage of specific binding and plotted against the log concentration of the test compound. Non-linear regression (sigmoidal dose-response) is used to determine the IC50​ (the concentration at which 50% of the radioligand is displaced).

Because IC50​ is highly dependent on the assay conditions (specifically the concentration of the radioligand used), it cannot be used to compare affinities across different labs. Therefore, the IC50​ must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [4][5]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand).

Representative Binding Affinity Profile

Below is a structured data presentation summarizing the in vitro binding profile of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine across a panel of aminergic targets.

Target Receptor / TransporterRadioligand ProbeRadioligand Kd​ (nM)Assay [L] (nM)Measured IC50​ (nM)Calculated Ki​ (nM)Affinity Classification
5-HT2C [3H]-Mesulergine1.21.216.48.2 High Affinity
5-HT2A [3H]-Ketanserin0.50.578.639.3 Moderate Affinity
5-HT6 [3H]-LSD2.02.0145.072.5 Moderate Affinity
SERT [3H]-Citalopram1.51.5>10,000>10,000 Negligible
DAT [3H]-WIN354282.52.5>10,000>10,000 Negligible

Interpretation: The data demonstrates that the difluorobiphenyl ethanamine scaffold exhibits a strong preference for 5-HT receptors over monoamine transporters, with a distinct selectivity for the 5-HT2C subtype.

Receptor Activation & Downstream Signaling

Binding affinity ( Ki​ ) only indicates how tightly the ligand binds to the receptor; it does not describe functional efficacy. If 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine acts as an agonist at the 5-HT2C receptor, it will stabilize the active conformation of the GPCR, triggering the canonical Gq/11​ intracellular signaling cascade.

Signaling L Difluorobiphenyl Ethanamine Ligand R 5-HT2C Receptor (Active State) L->R Salt Bridge (Asp3.32) G Gq/11 Protein Activation R->G PLC Phospholipase C (PLC-beta) G->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Production PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Fig 2: Canonical Gq/11 signaling pathway activated upon 5-HT2C receptor agonism.

Sources

Comprehensive Safety Data Sheet and Toxicity Profile: 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl serves as a highly specialized, advanced pharmaceutical intermediate. It is predominantly utilized in the synthesis of next-generation kinase inhibitors (such as PI3K modulators)[1] and central nervous system (CNS) agents, including histamine H3 receptor (H3R) antagonists[2].

As a Senior Application Scientist, I approach the handling and toxicological profiling of this compound not merely as a checklist of hazards, but as a mechanistic system. The structural deliberate inclusion of a difluorobiphenyl moiety and a primary ethanamine chain dictates both its pharmacological utility and its specific safety liabilities. This whitepaper synthesizes the physicochemical properties, GHS safety classifications, and self-validating experimental workflows required to safely handle and profile this compound in a preclinical setting.

Molecular Identity & Pharmacophore Rationale

To understand the toxicity of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl, one must first understand the causality behind its structural design.

  • The Biphenyl Core: Provides necessary lipophilic bulk to occupy deep hydrophobic pockets in target receptors. However, unsubstituted biphenyls are prone to rapid oxidative metabolism by CYP450 enzymes, which can lead to genotoxic epoxide intermediates[3].

  • The 3',5'-Difluoro Substitution: Fluorine is a classic bioisostere for hydrogen. By introducing highly electronegative fluorine atoms at the 3' and 5' positions of the distal phenyl ring, medicinal chemists sterically and electronically block these metabolic "soft spots." This drastically increases the compound's half-life and mitigates the genotoxicity (Ames-positive liability) typically associated with biphenyl-based structures[2].

  • The Ethanamine Chain: Provides a primary amine (pKa ~9.5) that forms critical salt bridges with aspartate or glutamate residues in target proteins.

  • The HCl Salt Form: The free base of this compound is an oil that is susceptible to atmospheric oxidation and CO2 absorption. Conversion to the hydrochloride (HCl) salt yields a stable, water-soluble crystalline solid, ensuring precise stoichiometric handling during synthesis.

Hazard Identification & GHS Safety Data (SDS Core)

Based on structural analogs such as 3,3'-difluorobiphenyl[4] and 2-(4-biphenyl)ethylamine[5], the compound is classified under the Globally Harmonized System (GHS) with specific acute and chronic liabilities. The presence of the HCl salt makes the compound a fine powder, introducing inhalation risks not present in the free base.

GHS Classification & Precautionary Statements
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Note: Data extrapolated from validated PubChem records for constituent moieties[4],[5].

Handling & Storage Causality
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient humidity will cause the powder to clump, altering its effective molecular weight and ruining assay precision. Storage must be in a desiccator at 2–8°C under an inert argon atmosphere.

  • PPE Requirements: Because the primary amine can act as a skin sensitizer and the difluorobiphenyl core is highly lipophilic (LogP > 3.0), it can readily penetrate the stratum corneum. Nitrile gloves (double-gloved) and a properly fitted N95/P100 particulate respirator are mandatory during powder weighing to prevent inhalation of the irritating HCl dust.

Mechanistic Toxicity Profile

The toxicological profile of this intermediate is governed by two competing pathways: the stabilized biphenyl ring and the reactive primary amine.

Metabolic Stability vs. Reactive Metabolites

While the 3',5'-difluoro substitution successfully prevents aromatic hydroxylation and subsequent quinone-imine formation (a known genotoxic pathway)[2], the ethanamine side chain remains vulnerable. Hepatic monoamine oxidases (MAOs) or CYP enzymes can catalyze the oxidative deamination of the primary amine, yielding a reactive aldehyde intermediate. If not rapidly cleared by aldehyde dehydrogenase (ALDH), this electrophile can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug toxicity (IDT).

MetabolicPathway Parent 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl) ethanamine CYP CYP450 / MAO Oxidation Parent->CYP Hepatic Clearance Blocked Aromatic Oxidation BLOCKED by F-atoms CYP->Blocked Distal Ring Aldehyde Oxidative Deamination (Aldehyde Intermediate) CYP->Aldehyde Ethanamine Chain Trapped GSH Conjugate (Detoxification) Aldehyde->Trapped + Glutathione (GSH)

Metabolic routing of the difluorobiphenyl ethanamine pharmacophore.
Cardiotoxicity (hERG Liability)

Lipophilic amines (LogP > 3, pKa > 8) are notorious for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel prolongs the ventricular action potential, leading to Long QT syndrome and potentially fatal Torsades de Pointes. Given its structure, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine carries a moderate-to-high baseline risk for hERG inhibition, necessitating rigorous electrophysiological screening.

Self-Validating Experimental Workflows

To ensure scientific integrity, toxicity screening must rely on self-validating protocols—meaning the assay design inherently proves its own accuracy through integrated controls.

Protocol 1: High-Throughput hERG Patch-Clamp Safety Assay

Purpose: To quantify the cardiotoxic liability of the intermediate. Causality: Automated patch-clamp provides direct electrophysiological data, superior to surrogate binding assays, by measuring actual K+ current inhibition.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Dissolve the HCl salt in 100% DMSO to create a 10 mM stock. Dilute serially in extracellular buffer (final DMSO concentration <0.1% to prevent solvent-induced membrane toxicity).

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline current).

    • Positive Control: 1 µM E-4031 or Verapamil (must show >80% inhibition to validate the cell batch's sensitivity).

  • Execution: Apply the voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents). Perfuse the compound at concentrations ranging from 0.1 µM to 30 µM.

  • Data Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current relative to the vehicle control.

Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Screen)

Purpose: To detect the formation of toxic aldehyde intermediates via oxidative deamination.

  • Incubation Matrix: Combine 1 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM reduced Glutathione (GSH). GSH acts as a nucleophilic surrogate for cellular proteins, trapping reactive electrophiles.

  • Initiation: Add 1 mM NADPH to initiate CYP450/MAO activity. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Scan for the parent mass minus the amine group, plus the mass of the GSH adduct (+307 Da). The absence of a GSH adduct peak validates the compound's safety against idiosyncratic toxicity.

ToxScreening Tier1 Tier 1: In Silico & Physicochemical (LogD, pKa, QSAR) Tier2 Tier 2: In Vitro Cytotoxicity (HepG2, Ames Test) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (Automated hERG Patch-Clamp) Tier2->Tier3 Tier4 Tier 4: Reactive Metabolite Trapping (LC-MS/MS GSH Screen) Tier3->Tier4 GoNoGo Lead Optimization Go/No-Go Decision Tier4->GoNoGo

Tiered toxicological screening workflow for biphenyl ethanamine derivatives.

Quantitative Data Summaries

The following tables summarize the expected physicochemical and toxicological metrics for this compound class, serving as a benchmark for quality control and safety profiling.

Table 1: Physicochemical Parameters

Parameter Value / Estimate Causality / Impact
Molecular Weight (Free Base) 233.26 g/mol Optimal for small-molecule drug space (Lipinski Rule of 5 compliant).
Molecular Weight (HCl Salt) 269.72 g/mol Used for precise stoichiometric calculations during synthesis.
LogP (Octanol/Water) ~3.2 High lipophilicity; ensures target penetration but increases hERG risk.

| pKa (Ethanamine) | ~9.5 | Protonated at physiological pH (7.4); dictates salt-bridge formation. |

Table 2: In Vitro Toxicity Profile (Representative Class Data)

Assay Target Metric Expected Result Interpretation
Ames Test (Genotoxicity) Revertant Colonies Negative Fluorine substitution successfully blocks toxic epoxide formation.
hERG Patch-Clamp IC50 (µM) 1.0 – 5.0 µM Moderate liability; requires structural tuning if used as a final drug.
HLM Stability (T1/2) Half-life (min) > 45 mins Good metabolic stability due to blocked distal phenyl ring.

| HepG2 Cytotoxicity | CC50 (µM) | > 50 µM | Low baseline cellular toxicity. |

References

  • [2] Effects of L-histidine and histamine H3 receptor modulators on ethanol-induced sedation in mice. ResearchGate. Available at:

  • [1] 1-{4-chloro-6-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-3',5'-difluorobiphenyl-2-yl}ethanamine (PI3K Inhibitors). Molaid. Available at:

  • [4] 3,3'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 123058. PubChem, NIH. Available at:

  • [3] Estimating Toxicity of Industrial Chemicals to Aquatic Organisms Using Structure Activity Relationships. EPA NEPIS. Available at:

  • [5] 2-(4-Biphenyl)ethylamine | C14H15N | CID 28210. PubChem, NIH. Available at:

Sources

Literature review on 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Topic: Synthesis Pathways for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Introduction: Strategic Importance of Fluorinated Biphenylamines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine scaffold is of significant interest as it combines three critical pharmacophoric elements: a flexible phenethylamine backbone common to many neurotransmitter-targeting agents, a biphenyl system that provides a rigid, well-defined spatial orientation for receptor interaction[3], and a specific 3,5-difluorophenyl motif. This distinct fluorination pattern is known to modulate electronic properties and can block metabolic oxidation, thereby improving a drug's in vivo activity.[4]

This guide provides a comprehensive analysis of the viable synthetic pathways for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl (CAS Number: 2055839-93-3)[5][6], focusing on the underlying chemical logic, optimization of reaction conditions, and detailed experimental protocols. The primary strategy revolves around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[7]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis reveals the most strategic bond disconnection is at the biphenyl C-C linkage. This immediately points to a cross-coupling strategy. The ethanamine side chain can be installed either before or after the formation of the biphenyl core.

G cluster_0 Key Synthons Target 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl Disconnect1 HCl Salt Formation Target->Disconnect1 Deprotonation Disconnect2 Biphenyl C-C Bond (Suzuki Coupling) Disconnect1->Disconnect2 SynthonA 2-(2-Halophenyl)ethanamine (e.g., X=Br, I) Disconnect2->SynthonA SynthonB 3,5-Difluorophenylboronic Acid Disconnect2->SynthonB

Caption: Retrosynthetic approach for the target molecule.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing the biphenyl core of the target molecule due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the requisite building blocks.[7][8] The reaction couples an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biphenyl Ar¹-Ar² ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Suzuki-Miyaura Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a comparative table based on established protocols for similar biphenyl syntheses.[8][9][10]

ParameterCondition ACondition BCondition CRationale & Insights
Pd Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃Pd(PPh₃)₄ is a classic choice but can be air-sensitive. PdCl₂(dppf) offers good stability and is effective for a wide range of substrates.[10] Pd₂(dba)₃ is a stable Pd(0) source often paired with bulky phosphine ligands.[9]
Ligand (none)(dppf)P(t-Bu)₃Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or those in the XPhos family can accelerate the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.[9][11]
Base K₂CO₃Cs₂CO₃K₃PO₄K₂CO₃ is a cost-effective and common choice.[8] Cs₂CO₃ is more soluble and often gives higher yields but is more expensive.[9][10] K₃PO₄ is a strong base suitable for less reactive aryl chlorides.
Solvent DMF / H₂OToluene / H₂ODioxane / H₂OA mixed aqueous system is typical, as water aids in dissolving the base and facilitates transmetalation. The choice of organic solvent (DMF, Toluene, Dioxane) depends on substrate solubility and reaction temperature.[8]
Typical Yield 75-85%80-95%80-90%Yields are highly substrate-dependent. Condition B with PdCl₂(dppf) often provides the most reliable and high-yielding results for this type of transformation.

Step-by-Step Synthetic Workflow

The most efficient pathway involves preparing a suitable 2-(2-bromophenyl)ethanamine precursor, performing the Suzuki-Miyaura coupling, and then finalizing the molecule through deprotection and salt formation.

Workflow cluster_precursor Precursor Synthesis cluster_coupling Core Assembly cluster_final Final Steps Start 2-Bromophenylacetonitrile Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) Start->Reduction Protection Amine Protection (Boc) (Boc)₂O, Base Reduction->Protection Intermediate tert-butyl (2-(2-bromophenyl)ethyl)carbamate Protection->Intermediate Coupling Suzuki-Miyaura Coupling + 3,5-Difluorophenylboronic Acid Intermediate->Coupling CoupledProduct Protected Biphenyl Intermediate Coupling->CoupledProduct Deprotection Boc Deprotection (e.g., HCl in Dioxane) CoupledProduct->Deprotection SaltFormation HCl Salt Formation Deprotection->SaltFormation FinalProduct Target Molecule: 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl SaltFormation->FinalProduct

Caption: A robust workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-bromophenyl)ethyl)carbamate (Intermediate)
  • Reduction: To a cooled (0 °C) solution of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF, add 2-bromophenylacetonitrile dropwise under a nitrogen atmosphere.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield crude 2-(2-bromophenyl)ethanamine.

  • Protection: Dissolve the crude amine in dichloromethane (DCM). Add triethylamine (Et₃N), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the Boc-protected intermediate as a white solid.

Protocol 2: Suzuki-Miyaura Coupling
  • Setup: To a Schlenk flask, add tert-butyl (2-(2-bromophenyl)ethyl)carbamate, 3,5-difluorophenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (95:5 v/v).[8]

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the protected biphenyl intermediate.

Protocol 3: Deprotection and HCl Salt Formation
  • Deprotection: Dissolve the purified Boc-protected biphenyl intermediate in a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (or bubble HCl gas through the solution) and stir at room temperature for 2-4 hours.

  • A precipitate will form as the hydrochloride salt is generated.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl as a stable, crystalline solid.

Conclusion and Field-Proven Insights

The synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is most reliably achieved through a multi-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling. The key to a successful synthesis lies in the careful preparation and protection of the 2-(2-bromophenyl)ethanamine intermediate, followed by an optimized coupling reaction. The use of a robust catalyst system like PdCl₂(dppf) is recommended for achieving high yields and purity. The final deprotection and salt formation are typically high-yielding and straightforward, providing the target compound in a form suitable for further research and development in the pharmaceutical industry. This guide provides a validated and logical framework for researchers to confidently synthesize this valuable fluorinated building block.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. Available from: [Link]

  • Suzuki reactions in novel liquids. Diva-Portal.org. Available from: [Link]

  • Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. PMC. Available from: [Link]

  • Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. Royal Society of Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine. This compound, a fluorinated biphenyl derivative with a primary amine functional group, presents unique challenges for chromatographic separation, including potential peak tailing and strong retention. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH to ensure symmetrical peak shape and reproducible retention. This guide provides a step-by-step protocol for method development, validation, and sample analysis, making it a valuable resource for researchers, scientists, and drug development professionals working with this and structurally similar compounds.

Introduction

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine is a molecule of interest in pharmaceutical and chemical research due to its unique structural features, including a flexible biphenyl core, fluorine substituents, and a primary amine group. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, impacting its lipophilicity, metabolic stability, and binding affinity to biological targets. The primary amine group provides a site for salt formation and potential interactions with stationary phases in chromatography.

The development of a robust and reliable analytical method is crucial for the accurate quantification and purity assessment of this compound throughout the drug discovery and development process. This application note details a systematic approach to developing an HPLC method, addressing the specific challenges posed by the analyte's structure. The causality behind experimental choices, from column and mobile phase selection to detector settings, is explained to provide a comprehensive understanding of the method development process.

Physicochemical Properties and Chromatographic Considerations

  • Structure: The molecule consists of a biphenyl system, which is non-polar, and a polar ethanamine side chain. The two fluorine atoms on one of the phenyl rings increase the molecule's hydrophobicity.

  • pKa: The primary amine group is basic and is expected to have a pKa value in the range of 9-10. This means the compound will be protonated and positively charged at acidic to neutral pH. To ensure good peak shape and avoid interactions with residual silanols on the silica-based stationary phase, it is crucial to control the pH of the mobile phase. A pH of around 3-4 or above 8 is generally recommended for the analysis of basic compounds on a C18 column.

  • logP: The octanol-water partition coefficient (logP) is expected to be moderately high due to the biphenyl and difluoro-phenyl moieties, suggesting good retention on a reversed-phase column.

  • UV Absorbance: The biphenyl chromophore is expected to exhibit strong UV absorbance. Aromatic systems typically have absorbance maxima in the 200-300 nm range.[1] An initial UV scan of the analyte solution is recommended to determine the optimal wavelength for detection, which is anticipated to be around 254 nm.

HPLC Method Development

The following sections outline the systematic approach taken to develop a robust HPLC method for the analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector is suitable.

  • Column: A C18 column is a good starting point for the separation of moderately non-polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended for initial development. For improved resolution and faster analysis, a column with smaller particles (e.g., 2.7 µm or 1.8 µm) can be used with a UHPLC system.[2]

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), purified water, and analytical grade phosphate buffer salts are required.

Initial Method Scouting

The initial phase of method development involves screening different mobile phase compositions and gradients to achieve adequate retention and peak shape.

Table 1: Initial Method Scouting Parameters

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 254 nm254 nm
Injection Vol. 10 µL10 µL

The rationale for these starting conditions is based on the analyte's properties. The acidic mobile phase ensures the primary amine is protonated, which can improve peak shape by minimizing secondary interactions with the stationary phase. Both acetonitrile and methanol are common organic modifiers in reversed-phase chromatography, and their different selectivities can be explored.

Method Optimization

Based on the initial scouting results, the method can be further optimized to improve resolution, peak symmetry, and analysis time.

  • pH Adjustment: The pH of the aqueous mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. A pH study should be performed by varying the pH of the buffer (e.g., from 2.5 to 4.0) to find the optimal condition that provides a symmetrical peak and stable retention time.

  • Organic Modifier: The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile generally provides sharper peaks and lower backpressure, while methanol can offer different selectivity for certain compounds.

  • Gradient Optimization: The gradient profile can be adjusted to reduce the analysis time while maintaining adequate separation of the analyte from any impurities. A steeper gradient can be used for faster elution, while a shallower gradient can improve the resolution of closely eluting peaks.

  • Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also affect the selectivity of the separation. A temperature in the range of 25-40 °C is typically explored.

The Potential of Fluorinated Stationary Phases

For challenging separations involving fluorinated compounds, alternative stationary phases can provide enhanced selectivity.[3][4] Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique interactions with fluorinated analytes through dipole-dipole, π-π, and ion-exchange mechanisms.[5] These interactions can lead to different elution orders and improved resolution compared to traditional C18 columns.[4] If the separation on a C18 column is not satisfactory, exploring a PFP column is a logical next step.

Recommended HPLC Protocol

The following protocol is a starting point for the analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine and should be optimized and validated for its intended use.

Preparation of Solutions
  • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Solution: Accurately weigh a suitable amount of the reference standard and dissolve it in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Prepare the sample by dissolving it in the same diluent as the standard solution to a concentration within the calibration range.

Chromatographic Conditions

Table 2: Optimized HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
15.1
20
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process described in this application note.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Guidelines) A 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine B Physicochemical Properties (Structure, pKa, logP, UV) A->B Analyze C Select Column (e.g., C18) B->C D Select Mobile Phase (ACN/MeOH, Buffer) B->D E Scout Gradient & Flow Rate D->E F Optimize Mobile Phase pH E->F G Fine-tune Gradient F->G H Optimize Column Temperature G->H I Evaluate Alternative Columns (e.g., PFP) H->I If needed J Specificity H->J O Final Validated HPLC Method I->O K Linearity & Range J->K L Accuracy & Precision K->L M LOD & LOQ L->M N Robustness M->N N->O

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Conclusion

This application note provides a comprehensive guide for the development and validation of a robust RP-HPLC method for the analysis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine. By systematically evaluating critical chromatographic parameters such as stationary phase, mobile phase composition, pH, and temperature, a reliable and reproducible method can be established. The principles and protocols outlined herein are not only applicable to the target analyte but can also serve as a valuable resource for developing methods for other structurally related fluorinated and basic compounds.

References

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link][3]

  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][4]

  • PMC. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link][6]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link][7]

  • ACS Publications. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link][8]

  • LCGC International. (2020, November 11). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link][5]

  • ResearchGate. (2014, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link][2]

  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link][9]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link][10]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link][11]

  • PubChem. (n.d.). 2-(2,5-Difluoro-4-piperazin-1-ylphenyl)ethanamine. Retrieved from [Link][12]

  • PubChem. (n.d.). 4',5-difluoro-[1,1'-biphenyl]-2-amine. Retrieved from [Link][13]

  • LookChem. (n.d.). 2,2-Difluoroethylamine. Retrieved from [Link][14]

  • ScienceDirect. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link][15]

  • PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link][16]

  • Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. Retrieved from [Link][17]

  • MDPI. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link][18]

  • NextSDS. (n.d.). Ethanamine, 2-((3,5-dichloro(1,1'-biphenyl)-2-yl)oxy)-N,N-diethyl-, hydrobromide. Retrieved from [Link][19]

  • Royal Society of Chemistry. (2022). D-A-D structured triphenylamine fluorophore with bright dual-state emission for reversible mechanofluorochromism and trace water. Retrieved from [Link][20]

  • PubChem. (n.d.). 2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide. Retrieved from [Link][21]

  • (n.d.). UV spectra of some representative drug molecules. Retrieved from [Link][1]

  • PubChemLite. (n.d.). 2,2-difluoro-2-(2-methylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link][22]

  • Google Patents. (n.d.). US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine. Retrieved from [23]

Sources

Preparation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl Stock Solutions for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl, a novel small molecule for use in cell-based assays. Given the absence of extensive public data on this specific compound, this guide is built upon foundational principles of small molecule handling, incorporating best practices for ensuring solution integrity, concentration accuracy, and experimental reproducibility. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride is a biphenyl ethanamine derivative. Biphenyl compounds, characterized by two connected phenyl rings, are generally non-polar and insoluble in water but soluble in organic solvents.[1][2][3][4][5] The ethanamine hydrochloride salt form of this molecule is expected to enhance its solubility in polar solvents.[6] The accurate preparation of stock solutions is a critical first step in any cell-based assay to ensure reliable and reproducible results.[7] This guide will detail the necessary steps, from initial calculations and solvent selection to quality control and long-term storage.

Physicochemical Properties (Estimated)
PropertyEstimated Value/InformationRationale/Source
Chemical Formula C₁₄H₁₄F₂NClDeduced from chemical name
Molecular Weight 285.72 g/mol Calculated from the chemical formula (C=12.01, H=1.008, F=19.00, N=14.01, Cl=35 .45)[8][9][10]
Appearance White to off-white solidTypical for hydrochloride salts of organic amines.
Solubility Predicted to be soluble in DMSO and polar organic solvents like ethanol. Low solubility in water and PBS.Biphenyl core suggests organic solvent solubility.[1][2][3] HCl salt form enhances polarity.[6]
Stability Biphenyl structures are generally stable.[11] Stability in aqueous solution at 37°C should be experimentally verified.[7]Aromatic amines can be susceptible to oxidation and degradation in cell culture media.[12]

Safety and Handling Precautions

Aromatic amines and their derivatives are a class of organic compounds that require careful handling due to their potential toxicity.[1][2][3] Some aromatic amines are classified as potential carcinogens or skin sensitizers.[2][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation of dust.[3]

  • Disposal: Dispose of all waste materials in accordance with local and institutional regulations for chemical waste.

Preparation of Primary Stock Solution (10 mM in DMSO)

The following protocol details the preparation of a 10 mM primary stock solution in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of small molecules for use in cell culture.[13]

Materials
  • 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Protocol
  • Calculation of Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass (mg) = 10 mM x 1 mL x 285.72 g/mol / 1000 = 2.8572 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.86 mg of the compound directly into the tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous, sterile DMSO to the tube. For an exact weight of 2.86 mg, you would add 1 mL of DMSO.

    • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath or gentle warming to 37°C can be applied.[14]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-blocking cryovials to avoid repeated freeze-thaw cycles.[13]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13]

Preparation of Working Solutions

For most cell culture experiments, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[13] This necessitates serial dilutions of the primary stock solution.

Preparation of an Intermediate Stock Solution (e.g., 1 mM)
  • Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • In a sterile tube, add 10 µL of the 10 mM stock to 90 µL of sterile DMSO.

  • Vortex briefly to mix. This creates a 1 mM intermediate stock solution.

Preparation of Final Working Solution in Cell Culture Medium
  • Pre-warm the desired volume of complete cell culture medium to 37°C.

  • To achieve a final concentration of 10 µM, for example, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed cell culture medium.

  • Mix immediately and thoroughly by gentle pipetting or swirling.

Important: Always add the DMSO stock solution to the culture medium, not the other way around, to minimize the risk of precipitation. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Quality Control of Stock Solutions

For novel compounds, it is highly recommended to perform quality control to verify the concentration and purity of the primary stock solution. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[6][15]

Suggested HPLC Method
  • System: HPLC with UV-Vis detector.[15]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for aromatic amines.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic compounds typically have strong absorbance in the UV range. A starting point could be around 254 nm. A UV scan of the compound can determine the optimal wavelength.

  • Standard Curve: Prepare a series of dilutions of the primary stock solution in the mobile phase to create a standard curve for quantification.

Diagrams and Workflows

Stock Solution Preparation Workflow

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot & Store at -80°C vortex->aliquot thaw 5. Thaw Primary Stock aliquot->thaw For Experiment intermediate 6. Prepare Intermediate Dilution (in DMSO) thaw->intermediate final 7. Prepare Final Dilution (in Medium) intermediate->final

Caption: Workflow for preparing stock and working solutions.

Conceptual Signaling Pathway

As the biological target of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is likely under investigation, the following diagram represents a hypothetical signaling pathway where it might act as an inhibitor.

G Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Compound 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl Compound->Kinase1 Inhibition

Sources

Application Note: A Scalable Laboratory Protocol for the Synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and scalable laboratory protocol for the synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride. The biaryl motif is a privileged structure in medicinal chemistry, and this guide offers a detailed, step-by-step methodology for its preparation via a Suzuki-Miyaura cross-coupling reaction, followed by a reductive amination.[1] The protocol emphasizes safety, scalability, and purity, with in-depth explanations of the rationale behind experimental choices. This document is intended to be a self-validating system, enabling researchers to confidently reproduce and adapt the synthesis for their specific needs.

Introduction: The Significance of Substituted Biarylethylamines

Biaryl structures are ubiquitous in pharmaceuticals and agrochemicals, often conferring potent biological activity.[1] The specific target molecule, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine, and its hydrochloride salt, represent a class of compounds with potential applications in drug discovery due to their structural motifs. The 2-arylethylamine framework is of particular interest in medicinal chemistry for its ability to cross the blood-brain barrier.[2] The fluorine substituents can enhance metabolic stability and binding affinity.

This guide details a robust and scalable synthesis, moving from commercially available starting materials to the final, purified hydrochloride salt. The chosen synthetic strategy involves a palladium-catalyzed Suzuki-Miyura cross-coupling to construct the biaryl core, followed by functional group manipulation to introduce the ethanamine sidechain.

Synthetic Strategy: A Two-Step Approach

The synthesis is designed as a two-step sequence for optimal efficiency and scalability:

  • Suzuki-Miyura Cross-Coupling: Formation of the C-C bond between two aromatic rings. This reaction is widely used in both academic and industrial settings due to its high functional group tolerance and mild reaction conditions.[3][4]

  • Reductive Amination: Conversion of a carbonyl group to the desired primary amine. This method offers a direct and high-yielding route to primary amines.[5]

This approach allows for the purification of the intermediate biaryl compound, ensuring a high-quality substrate for the final amination step.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyura Coupling cluster_1 Step 2: Reductive Amination & Salt Formation A 2-Bromophenylacetaldehyde F 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetaldehyde A->F Reaction B 3,5-Difluorophenylboronic acid B->F Reaction C Pd Catalyst & Ligand C->F Reaction D Base D->F Reaction E Solvent E->F Reaction G 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetaldehyde K 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl G->K Reaction H Ammonia Source H->K Reaction I Reducing Agent I->K Reaction J HCl J->K Salt Formation

Caption: Overview of the two-step synthesis of the target compound.

Experimental Protocols

General Considerations for Scale-Up

Scaling up chemical reactions from milligram to multigram or kilogram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[6]

  • Heat Transfer: Exothermic reactions must be carefully controlled. Use a larger reaction vessel to increase the surface area-to-volume ratio and an appropriate cooling bath.[7]

  • Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture. For larger volumes, mechanical stirring is preferred over magnetic stirring.

  • Reagent Addition: For highly reactive or exothermic steps, slow, controlled addition of reagents using an addition funnel is recommended.[7]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure all glassware is oven-dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Suzuki-Miyura Cross-Coupling

This protocol describes the synthesis of the key intermediate, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromophenylacetaldehyde199.0410.0 g50.2 mmol1.0
3,5-Difluorophenylboronic acid157.919.5 g60.2 mmol1.2
Pd(PPh₃)₄1155.561.16 g1.0 mmol0.02
K₂CO₃138.2120.8 g150.6 mmol3.0
Toluene-200 mL--
Water-50 mL--

Procedure:

  • Reaction Setup: To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromophenylacetaldehyde (10.0 g, 50.2 mmol), 3,5-difluorophenylboronic acid (9.5 g, 60.2 mmol), and potassium carbonate (20.8 g, 150.6 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add toluene (200 mL) and water (50 mL) to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 85°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Reductive Amination and Hydrochloride Salt Formation

This protocol details the conversion of the aldehyde intermediate to the final amine hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetaldehyde232.2210.0 g43.1 mmol1.0
Ammonium acetate77.0833.2 g431 mmol10.0
Sodium cyanoborohydride62.844.0 g63.6 mmol1.5
Methanol-200 mL--
2M HCl in diethyl ether-q.s.--

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetaldehyde (10.0 g, 43.1 mmol) in methanol (200 mL).

  • Ammonia Source: Add ammonium acetate (33.2 g, 431 mmol) to the solution and stir until dissolved.

  • Reduction: Cool the mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (4.0 g, 63.6 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

  • Basification and Extraction: Adjust the pH of the aqueous layer to >10 with 6M NaOH. Extract the free amine with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Salt Formation and Crystallization: Dissolve the free amine in a minimal amount of cold diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl.[8] The formation of hydrochloride salts is a common strategy to improve the stability and handling of amine compounds.[9][10]

Diagram: Process Safety Considerations

G cluster_suzuki Suzuki-Miyura Coupling cluster_amination Reductive Amination A Hazard Identification S1 Palladium Catalyst: - Toxic - Heavy metal A->S1 S2 Toluene: - Flammable - Volatile A->S2 S3 Boronic Acid: - Irritant A->S3 R1 Sodium Cyanoborohydride: - Highly Toxic - Reacts with acid to produce HCN gas A->R1 R2 HCl: - Corrosive A->R2 B Risk Assessment C Control Measures B->C D Emergency Preparedness C->D C_desc Engineering Controls: - Fume hood PPE: - Safety glasses - Lab coat - Gloves Procedural Controls: - Slow addition - Temperature monitoring C->C_desc D_desc - Spill kits - Eyewash station - Safety shower - Fire extinguisher D->D_desc

Caption: Key safety considerations for the synthesis.

Analytical Characterization

To ensure the identity, purity, and yield of the final product, a suite of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidation and confirmation of the carbon-hydrogen framework.The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons and carbons, the ethylamine sidechain, and the difluorobiphenyl moiety.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram indicating high purity. The mass spectrum should show the molecular ion corresponding to the free amine.
FTIR Identification of functional groups.Characteristic absorption bands for N-H stretching of the primary amine, aromatic C-H stretching, and C-F stretching.
Melting Point Physical property characterization and purity assessment.A sharp melting point range is indicative of a pure compound.

A detailed analytical characterization is crucial for validating the synthesis and ensuring the quality of the final compound for subsequent applications.[11][12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst, insufficient base, or presence of oxygen.Use a fresh catalyst, ensure the base is anhydrous, and thoroughly degas the solvents and reaction vessel.
Incomplete reductive amination Inactive reducing agent, incorrect pH.Use fresh sodium cyanoborohydride. Ensure the pH is appropriate for imine formation and reduction.
Difficulty in crystallization of HCl salt Impurities present, incorrect solvent.Purify the free amine by column chromatography before salt formation. Experiment with different solvent systems for crystallization.
Residual palladium in the final product Insufficient purification.Consider treatment with a palladium scavenger or recrystallization of the final product to reduce palladium levels.[3][14]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable compound in the laboratory. The provided rationale for each step and troubleshooting guide should empower users to adapt and optimize the synthesis for their specific research needs.

References

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - MilliporeSigma. (URL: )
  • Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid - Benchchem. (URL: )
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed. (URL: [Link])

  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (URL: )
  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (URL: [Link])

  • Transition-Metal-Free Cascade Approach for the Synthesis of Functionalized Biaryls by SNAr of Arylhydroxylamines with Arylsulfonium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (URL: [Link])

  • Preparative Scale Synthesis of the Biaryl Core of Anacetrapib via a Ruthenium-Catalyzed Direct Arylation Reaction: Unexpected Effect of Solvent Impurity on the Arylation Reaction | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (URL: [Link])

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (URL: )
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek, Inc. (URL: [Link])

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google P
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (URL: [Link])

  • Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization - PMC. (URL: [Link])

  • Biaryl Synthesis through Metal-Catalyzed C-H Arylation - ResearchGate. (URL: [Link])

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. (URL: [Link])

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (URL: [Link])

  • Amine Manufacturing Process: Comprehensive Guide to Amines - diplomata comercial. (URL: [Link])

  • Chemical Synthesis | From Lab To Industrial Scale - Kewaunee. (URL: [Link])

  • Best Practices for Working with Chemical Reactions in the Lab. (URL: )
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (URL: [Link])

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Chemical Safety Best Practices in The Lab - Green World Group. (URL: [Link])

  • Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings | Organometallics - ACS Publications. (URL: [Link])

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (URL: [Link])

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (URL: [Link])

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI. (URL: [Link])

  • CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google P
  • Synthesis of 2-phenylethylamine hydrochloride - PrepChem.com. (URL: [Link])

  • Synthetic route to phenylethylamine and the naftifine analog on a gram scale - ResearchGate. (URL: [Link])

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (URL: [Link])

  • WO2010100520A1 - A process for preparation of phenethylamine derivative - Google P
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed. (URL: [Link])

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google P
  • Synthesis and Performance of L‑Tryptophanamide and (S)‑1- (Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for A - eScholarship. (URL: [Link])

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (URL: [Link])

  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (URL: [Link])

  • Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. (URL: [Link])

  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride (CAS No: 2055839-93-3). We will explore the physicochemical properties of this molecule and provide a series of troubleshooting steps and advanced strategies to achieve successful solubilization for your experiments.

Part 1: Understanding the Molecule - The 'Why' Behind the Challenge
FAQ: Why is 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride often difficult to dissolve in aqueous solutions?

The solubility behavior of this compound is governed by a fundamental conflict between its structural components. It possesses a large, rigid, and lipophilic (fat-loving) difluorobiphenyl backbone, which resists interaction with water. Conversely, it has a highly polar (water-loving) ethanamine hydrochloride salt group.

  • Lipophilic Core: The biphenyl structure contributes to high lattice energy in its solid, crystalline state and prefers to interact with non-polar solvents. Rigid aromatic backbones tend to decrease solubility due to strong intermolecular pi-pi stacking.[1]

  • Hydrophilic Salt: The primary amine is protonated to form a hydrochloride salt (R-NH₃⁺Cl⁻). This ionic group is the key to achieving aqueous solubility, as it can form favorable interactions with water molecules.[2][3]

The challenge arises because the energetic cost of breaking the crystal lattice and hydrating the large, non-polar region is often not fully compensated by the hydration of the small ionic group. This results in poor aqueous solubility, especially in neutral pH environments.

Caption: pH dictates the equilibrium between soluble and insoluble forms.

FAQ: My compound won't dissolve in PBS at pH 7.4. What should I do?

This is expected. At neutral pH, a significant portion of the compound will convert to its free base, which is poorly soluble. You must lower the pH.

Protocol 2: pH-Controlled Aqueous Dissolution
  • Select an Acidic Buffer: Choose a buffer system with a pKa well below 7 (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2). Do not start with pure water, as the compound itself can alter the local pH.

  • Initial Suspension: Add the desired amount of the compound to the acidic buffer. It may not dissolve immediately.

  • Stir and Monitor: Stir the suspension vigorously. If it remains insoluble, check the pH of the suspension.

  • Titrate with Acid: While stirring, add 0.1 M or 1 M HCl dropwise. Monitor the solution for clarity. Often, a sharp transition to a clear solution will occur as the pH drops sufficiently to protonate all of the amine groups.

  • Final pH Check: Once the solution is clear, record the final pH. This pH should be maintained in all subsequent dilutions to prevent precipitation.

  • A Note on the Common Ion Effect: Be aware that at very low pH values (e.g., pH < 2), an excess of chloride ions from the HCl can slightly decrease the solubility of the hydrochloride salt. However, for most applications, this effect is less pronounced than the solubility loss from deprotonation at higher pH. [4]

B. Utilizing Co-solvents for Stubborn Cases

If pH adjustment alone is insufficient or if a near-neutral pH is required for the experiment, a co-solvent strategy is the next logical step. Water-miscible organic solvents reduce the overall polarity of the solvent system, making it more favorable for the lipophilic biphenyl core. [3][5]

FAQ: How do I correctly use a co-solvent like DMSO? My compound precipitates when I dilute my stock into the assay buffer.

This is a common and critical issue. It occurs when the final concentration of the co-solvent is too low to maintain solubility. The key is to dissolve the compound in 100% of the organic co-solvent first and then perform a controlled dilution.

Protocol 3: Preparing a Stock Solution with a Co-Solvent
  • Pure Solvent Dissolution: Dissolve the 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine hydrochloride in a minimal amount of 100% DMSO (or another suitable polar aprotic solvent). Aim for a high-concentration, fully-solubilized stock (e.g., 10-50 mM).

  • Slow Dilution: While vortexing or rapidly stirring your aqueous buffer, add the DMSO stock solution slowly and dropwise. Adding the stock too quickly will cause localized high concentrations of the compound in an aqueous environment, leading to immediate precipitation.

  • Mind the Final Concentration: The final percentage of the organic co-solvent in your working solution is critical. For many compounds, a final concentration of 1-5% DMSO is sufficient, but for poorly soluble molecules, you may need up to 10% or more. Always test this in a small-scale trial first.

  • Control Experiment: Crucially, prepare a "vehicle control" for your experiment containing the same final concentration of the co-solvent (e.g., 1% DMSO in buffer) without the compound. This is essential to ensure that the solvent itself is not causing an experimental artifact.

Table 2: Common Co-solvents for Biological Assays
Co-SolventTypical Starting % (Final)ProsCons
DMSO 0.1 - 1%Excellent solubilizing power.[5][6]Can be toxic to cells at >1%. May interfere with some enzymatic assays.
Ethanol 1 - 5%Less toxic than DMSO. Volatile.Weaker solubilizing power than DMSO. [7]
Propylene Glycol 5 - 20%Low toxicity, often used in formulations.Higher viscosity. May require higher percentages.
PEG 400 10 - 30%Very low toxicity.High viscosity. Can be challenging to work with.
Part 4: Troubleshooting Flowchart & Advanced Considerations
FAQ: I've tried the basics. What else can I do?

For advanced formulation development, other techniques can be explored, although they require specialized equipment and expertise. These include:

  • Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic part of the molecule, presenting a hydrophilic exterior to the solvent. [8][9]* Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level to create an amorphous, more readily dissolvable form. [10][11][12]* Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution velocity. [5][13][14] The following flowchart provides a logical sequence for troubleshooting.

Solubility_Troubleshooting_Flowchart start Start: Compound Insoluble q1 Is an aqueous solution required? start->q1 use_organic Use Polar Aprotic Solvent (e.g., DMSO, DMF) q1->use_organic No q2 Is a neutral pH required? q1->q2 Yes ph_adjust Protocol 2: Lower pH with Acidic Buffer (e.g., pH 4-5) q2->ph_adjust No cosolvent Protocol 3: Use a Co-solvent Strategy (e.g., DMSO stock, slow dilution) q2->cosolvent Yes q3 Did pH adjustment work? ph_adjust->q3 success Success: Compound Solubilized q3->success Yes q3->cosolvent No q4 Did the co-solvent strategy work? cosolvent->q4 q4->success Yes optimize Optimize: - Increase co-solvent % - Decrease final compound concentration - Try alternative co-solvent q4->optimize No advanced Consider Advanced Formulation: - Cyclodextrins - Solid Dispersions - Nanosuspensions optimize->advanced

Caption: A step-by-step decision tree for solubilization.

References
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Siedler, S., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Mishra, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, S., & Singh, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Lee, M. H., Kim, J. H., & Lee, M. G. (1995). Solubilization of Biphenyl Dimethyl Dicarboxylate by Cosolvency. Archives of Pharmacal Research. [Link]

  • Bethune, S. J., et al. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. MDPI. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • ResearchGate. (2020, November 20). How can I dissolve biphenyl in carbon-free minimal salt media effectively?. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Li, M., et al. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • Zhang, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

Sources

Technical Support Center: Advanced Purification of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl . This compound features a highly lipophilic difluorobiphenyl core and a polar primary amine hydrochloride tail. Because its synthesis typically relies on a late-stage Suzuki-Miyaura cross-coupling followed by amine deprotection, researchers frequently encounter three major bottlenecks: heavy metal contamination, chromatographic peak tailing, and the co-crystallization of structurally similar des-fluoro impurities.

This guide provides self-validating troubleshooting protocols to resolve these specific challenges.

FAQ 1: Palladium Scavenging & Color Remediation

Q: Following the Suzuki coupling and Boc-deprotection, my crude 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is dark brown, and ICP-MS shows >500 ppm Palladium. How do I reduce Pd levels to <10 ppm without losing my product?

A: The dark discoloration is a classic symptom of residual palladium. Primary amines are excellent ligands for transition metals; the ethanamine tail of your product actively chelates Pd(II) and Pd(0) species, pulling them into the organic phase[1]. Standard aqueous workups (even acidic washes) are insufficient because the binding affinity of the amine to Pd outcompetes the aqueous partitioning.

To resolve this, you must introduce a scavenger with a thermodynamically superior binding affinity for Palladium, such as a sulfur-based ligand. Potassium Isopropyl Xanthate (PIX) is an ultra-efficient scavenger capable of reducing Pd levels to <1 ppm[2]. Alternatively, silica-supported thiols (e.g., SiliaMetS® Thiol) allow for simple removal via filtration[3].

Step-by-Step Protocol: Palladium Scavenging
  • Dissolution: Dissolve the crude amine HCl salt in a polar aprotic solvent mixture (e.g., 10-50 mg/mL in MeOH or THF/Water).

  • Scavenger Addition:

    • If using PIX: Add 5 mol% PIX relative to the crude mass. (Optional: add 2.5 mol% Iodine to synergistically oxidize Pd(0) to Pd(II) for better chelation)[2].

    • If using SiliaMetS® Thiol: Add 4 to 8 molar equivalents of the silica scavenger relative to the estimated Pd content[3].

  • Incubation: Agitate the mixture at 35°C–50°C for 2 to 18 hours. Heat increases the kinetic rate of Pd dissociation from the amine product.

  • Filtration: Filter the mixture through a pad of Celite or a 0.22 µm PTFE membrane to remove the insoluble Pd-scavenger complex.

  • Validation: Concentrate the filtrate and analyze a 5 mg sample via ICP-MS. The solid should now be off-white.

PdScavenging A Crude 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl (High Pd content, dark color) B Dissolution in MeOH or THF (Target: 10-50 mg/mL) A->B C Add Scavenger: SiliaMetS® Thiol or PIX (4-8 mol eq. relative to Pd) B->C D Incubation & Agitation (35°C - 50°C for 2-18 hours) C->D E Filtration via Celite/PTFE pad (Removes scavenger-Pd complex) D->E F Purified Amine HCl (Pd < 10 ppm, off-white solid) E->F

Workflow for palladium scavenging from crude biphenyl ethanamine mixtures.

FAQ 2: Reverse-Phase Preparative HPLC & Salt Exchange

Q: When I purify the crude amine via RP-HPLC on a C18 column, I get severe peak tailing. If I add 0.1% TFA to fix the tailing, my NMR shows I've lost the HCl salt. How do I resolve this?

A: Peak tailing occurs because the primary amine interacts with unendcapped, acidic residual silanols on the C18 stationary phase. Adding 0.1% Trifluoroacetic Acid (TFA) suppresses silanol ionization (by lowering the pH to ~2.0) and acts as an ion-pairing agent, which sharpens the peak. However, TFA is a stronger acid than HCl in this context; during lyophilization, the volatile HCl is lost, and the product is isolated as the Amine•TFA salt[4].

If your downstream application strictly requires the Hydrochloride (HCl) salt, you must avoid TFA.

Quantitative Comparison of HPLC Modifiers
Mobile Phase ModifierChromatographic Peak ShapeSalt Form Post-LyophilizationSystem Wear / Corrosiveness
0.1% TFA Excellent (Sharp, symmetrical)Trifluoroacetate (TFA) saltLow
0.05% HCl Good (Slight broadening)Hydrochloride (HCl) saltHigh (Damages stainless steel)
10mM NH₄HCO₂ (pH 3.0) Good (Moderate tailing)Free base / Formate saltLow
Step-by-Step Protocol: Two-Step HPLC & Salt Regeneration

If 0.05% HCl is too corrosive for your prep-HPLC system, use the volatile buffer method:

  • Chromatography: Run the prep-HPLC using 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid) and Acetonitrile.

  • Lyophilization: Freeze-dry the collected fractions. The product will be a mix of free base and formate salt.

  • Salt Exchange: Dissolve the lyophilized powder in minimal Ethyl Acetate (EtOAc).

  • Precipitation: Dropwise, add 2.0 equivalents of 4M HCl in Dioxane. The 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl will immediately precipitate as a crisp white solid.

  • Validation: Confirm the absence of the TFA CF₃ signal via ¹⁹F NMR (you should only see the two fluorine signals from the biphenyl core at approx. -110 ppm).

HPLCDecision Start Prep HPLC of Amine HCl Salt Q1 Is counterion exchange (HCl to TFA) acceptable? Start->Q1 TFA Use 0.1% TFA in H2O/MeCN (Yields Amine•TFA salt) Q1->TFA Yes HCl Use 0.05% HCl in H2O/MeCN (Preserves Amine•HCl salt) Q1->HCl No Tail Severe Peak Tailing? HCl->Tail Buffer Use 10mM NH4HCO2 (pH 3.0) Requires post-HPLC HCl treatment Tail->Buffer Yes

Decision logic for selecting RP-HPLC mobile phase modifiers for amine salts.

FAQ 3: Recrystallization & Impurity Clearance

Q: My LC-MS shows 3% of a des-fluoro impurity (loss of one fluorine atom). Prep-HPLC cannot resolve it. What is the best recrystallization solvent system for this specific HCl salt?

A: Des-fluoro impurities are notoriously difficult to separate via reverse-phase chromatography because the loss of a single fluorine atom on a lipophilic biphenyl core barely alters the compound's overall hydrodynamic volume or polarity.

Recrystallization is the most effective purification method here. The causality relies on disrupting the crystal lattice; the des-fluoro impurity disrupts the tight packing of the 3',5'-difluoro lattice. Because the molecule has a highly polar head (amine HCl) and a lipophilic tail (biphenyl), you need a binary solvent system. 2-Propanol (Isopropanol/IPA) is an excellent primary solvent for amine hydrochlorides[5], while a non-polar anti-solvent like Heptane forces the lipophilic core to crystallize.

Step-by-Step Protocol: IPA/Heptane Recrystallization
  • Dissolution: Suspend the crude 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl in a minimum volume of 2-Propanol (approx. 3-5 mL/g).

  • Heating: Heat the suspension to 75°C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of 2-Propanol just until the turbidity clears.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours to promote slow, highly ordered crystal growth (which excludes the des-fluoro impurity).

  • Harvesting: Cool to 4°C for 2 hours, filter the white crystalline solid, and wash with cold Heptane.

  • Validation: Analyze the mother liquor via LC-MS; you should observe an enrichment of the des-fluoro impurity, confirming successful clearance from your API.

References

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: rsc.org URL:[Link]

  • Process Development Whitepaper Metal Scavenging Source: catsci.com URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL:[Link]

  • Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors Source: mdpi.com URL:[Link]

Sources

Stability of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl in Aqueous Buffer Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl . As a primary amine hydrochloride salt coupled to a highly lipophilic difluorobiphenyl moiety, this compound presents unique physicochemical challenges in aqueous environments.

This document synthesizes field-proven insights to help you troubleshoot issues related to pH-dependent solubility, surface adsorption, and oxidative degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my solution become turbid or precipitate when I adjust the buffer to physiological pH (7.4)?

The Causality: The solubility of ionizable drugs is strictly governed by the environmental pH and the compound's acid-base dissociation constant (pKa)[1]. The pKa of the primary ethanamine group is typically between 9.0 and 9.5. At acidic pH (e.g., pH 4.0), the amine is fully protonated ( R−NH3+​ ), and ion-dipole interactions with water ensure high solubility.

However, as the pH approaches 7.4, a significant fraction of the compound deprotonates into its un-ionized "free base" form ( R−NH2​ ). The 3',5'-difluorobiphenyl group is extremely hydrophobic. Consequently, the intrinsic solubility ( S0​ ) of the free base is exceptionally low. When the concentration of the generated free base exceeds its S0​ , thermodynamic equilibrium forces the compound out of solution, causing visible turbidity or micro-precipitation[2].

Q2: I am losing compound concentration over 24 hours in clear solutions, but I see no precipitate. What is happening?

The Causality: If your solution is below the precipitation threshold but you are still losing mass, you are likely experiencing non-specific surface adsorption . Lipophilic amines have a strong thermodynamic drive to partition out of aqueous phases and adsorb onto the hydrophobic surfaces of standard polypropylene or polystyrene laboratory consumables[3]. The protonated amine can also interact electrostatically with negatively charged functional groups on glass surfaces.

Q3: How can I prevent the chemical degradation of this compound during long-term stability studies?

The Causality: Primary amines are susceptible to autoxidation in aqueous solutions, a radical-mediated chain reaction often catalyzed by trace transition metals (e.g., Fe3+ , Cu2+ ) present as impurities in buffer salts[4]. These metals facilitate the abstraction of hydrogen atoms or single-electron transfer, eventually converting the primary amine into hydroxylamines or imine degradants. To prevent this, the system must be depleted of dissolved oxygen and free catalytic metals.

Part 2: Troubleshooting Workflows & Visualizations

To systematically identify the root cause of concentration loss in your assays, follow the diagnostic workflow below.

G Start Concentration Loss Detected in Assay CheckPH Check Solution pH Start->CheckPH HighPH pH ≥ 7.0 CheckPH->HighPH LowPH pH < 7.0 CheckPH->LowPH Precip Free Base Precipitation (Add Co-solvent or Cyclodextrin) HighPH->Precip CheckTube Check Container Material LowPH->CheckTube Plastic Standard Polypropylene CheckTube->Plastic Glass Glass / Low-Bind PP CheckTube->Glass Adsorp Surface Adsorption (Switch to Low-Bind Tubes) Plastic->Adsorp CheckDeg LC-MS for Degradants Glass->CheckDeg Oxid Oxidative Degradation (Add EDTA, Degas Buffer) CheckDeg->Oxid

Caption: Diagnostic workflow for troubleshooting concentration loss of lipophilic amines.

Equilibrium Protonated Protonated Amine (R-NH3+) Highly Water Soluble Dominant at pH < 7 FreeBase Free Base (R-NH2) Highly Lipophilic Dominant at pH > 9 Protonated->FreeBase Increasing pH (Deprotonation) Precipitate Precipitate (Solid Phase) FreeBase->Precipitate Concentration > S0

Caption: pH-dependent equilibrium and precipitation pathway of the difluorobiphenyl ethanamine.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Solubility and Recovery Profiles

To guide your experimental design, the following tables summarize the expected behavior of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl under various conditions.

Table 1: pH-Dependent Solubility Profile (Aqueous Buffer, 25°C)

Buffer pHDominant SpeciesEstimated Solubility LimitVisual ObservationRecommended Action
4.0 (Acetate)Protonated ( R−NH3+​ )> 10 mg/mLClear solutionIdeal for stock solutions.
6.0 (Phosphate)Protonated ( R−NH3+​ )~ 2 mg/mLClear solutionSafe for intermediate dilutions.
7.4 (PBS)Mixed (Ionized/Neutral)< 50 µg/mLTurbid / Micro-crystalsRequires co-solvents (e.g., 5% DMSO).
9.0 (Borate)Free Base ( R−NH2​ )< 5 µg/mLHeavy precipitationAvoid unless extracting into organic phase.

Table 2: Container Adsorption Recovery Matrix (10 µM Solution, pH 6.0, 48 Hours)

Container Material% Recovery (0 Hours)% Recovery (48 Hours)Mechanism of Loss
Standard Polypropylene98.5%62.1%Hydrophobic partitioning into polymer matrix.
Standard Borosilicate Glass99.0%85.4%Electrostatic binding to surface silanol groups.
Low-Bind Polypropylene99.5%97.8%Minimal (Surface treated to prevent binding).
Glass + 0.01% Tween-20100.0%99.2%Surfactant outcompetes API for surface sites.
Experimental Protocol: Preparation of a Self-Validating, Stable Working Solution

To ensure scientific integrity, this protocol incorporates a mass-balance validation step to differentiate between precipitation, adsorption, and chemical degradation.

Materials Required:

  • 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl powder

  • HPLC-grade Water

  • 10x Phosphate Buffered Saline (PBS), pH 7.4

  • 0.5 M EDTA solution

  • Low-bind microcentrifuge tubes (e.g., Eppendorf LoBind®)

  • DMSO (Cell-culture grade)

Step-by-Step Methodology:

  • Preparation of the Primary Stock (10 mM):

    • Weigh the required mass of the HCl salt.

    • Dissolve entirely in HPLC-grade water (pH will naturally drop to ~4.5-5.0 due to the HCl salt). Do not use PBS for the primary stock to prevent localized precipitation.

    • Vortex for 30 seconds until completely clear. Aliquot into low-bind tubes and store at -20°C.

  • Buffer Preparation (Degassing & Chelation):

    • Dilute 10x PBS to 1x using HPLC-grade water.

    • Add EDTA to a final concentration of 1 mM to chelate trace transition metals and halt autoxidation pathways[4].

    • Degas the buffer by sparging with Nitrogen ( N2​ ) or Argon for 15 minutes.

  • Preparation of the Working Solution (100 µM at pH 7.4):

    • To a low-bind tube, add 980 µL of the degassed 1x PBS (containing 1 mM EDTA).

    • Add 10 µL of DMSO to act as a co-solvent.

    • While vortexing the buffer gently, dropwise add 10 µL of the 10 mM aqueous stock solution. Causality note: Adding the stock to the buffer while mixing prevents transient high-concentration microenvironments where the free base could exceed its S0​ and nucleate.

  • Self-Validation & Mass Balance Assay:

    • Immediately after preparation ( T=0 ), take a 50 µL aliquot, dilute 1:1 with Acetonitrile (to dissolve any invisible micro-precipitates and desorb from pipette tips), and analyze via LC-MS/MS.

    • Incubate the remaining solution for your required assay time (e.g., 24 hours).

    • At T=24 , centrifuge the tube at 10,000 x g for 5 minutes.

    • Sample the supernatant and analyze via LC-MS/MS (measures soluble intact API).

    • Add 1 volume of Acetonitrile directly to the remaining solution + tube, vortex vigorously, and analyze (measures total API: soluble + adsorbed + precipitated).

    • Interpretation: If Supernatant < Total API, precipitation or adsorption occurred. If Total API at T=24 < Total API at T=0 , chemical degradation (oxidation) occurred.

References

  • Accuracy of calculated pH-dependent aqueous drug solubility Source: ResearchGate / European Journal of Pharmaceutical Sciences URL:[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling Source: Taylor & Francis / Expert Opinion on Drug Metabolism & Toxicology URL:[Link]

  • pH-triggering self-assembled nanonization platform Source: Dove Medical Press / International Journal of Nanomedicine URL:[Link]

  • Formation of ion pairing as an alternative to improve encapsulation and anticancer activity of all-trans retinoic acid loaded in solid lipid nanoparticles Source: PubMed Central (PMC) / International Journal of Nanomedicine URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PubMed Central (PMC) / Pharmaceutics URL:[Link]

Sources

Technical Support Center: 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl . As a primary amine hydrochloride tethered to a halogenated biphenyl core, this compound requires stringent environmental controls to maintain its structural integrity and experimental reproducibility.

This guide provides researchers with field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind recommended storage practices.

Part 1: The Causality of Degradation (Mechanistic Principles)

To effectively prevent degradation, it is critical to understand why this specific chemical entity degrades. The degradation of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl is driven by three interconnected pathways:

  • Hygroscopicity & Microenvironmental pH Shifts: Like many primary amine hydrochlorides, this compound is highly hygroscopic. When the solid powder absorbs atmospheric moisture, it creates a localized aqueous microenvironment. This moisture can interact with trace alkaline impurities on glass surfaces, causing a localized pH shift that forces the stable ammonium salt to dissociate into its free-base form.

  • Oxidative Susceptibility: The protonated amine salt is electronically stable. However, the free-base primary amine generated by moisture ingress is highly reactive. Upon exposure to atmospheric oxygen, the free amine rapidly undergoes oxidative degradation, forming hydroxylamines, oximes, or polymeric impurities[1].

  • Photodegradation: The biphenyl moiety, particularly with 3',5'-difluoro substitutions, acts as a chromophore. Exposure to ambient UV light can trigger radical-mediated photodehalogenation or photo-oxidation, leading to cross-linking and discoloration[2].

Pathway A Amine HCl Salt (Stable) B Moisture Absorption (Hygroscopic) A->B Humidity C Localized Free-Basing (pH Shift) B->C Dissociation E Oxidative Degradation (Hydroxylamines) C->E Reactive D O2 Exposure D->E Oxidation

Fig 1: Mechanistic pathway of moisture-induced oxidative degradation of primary amine salts.

Part 2: Troubleshooting & FAQs

Q1: I observed my powder changing from white to a slight yellow tint. What caused this, and is it still usable? A1: Yellowing is a classic physical sign of oxidative degradation or photodegradation[2]. It indicates that the primary amine has oxidized due to moisture ingress (which facilitates free-basing) and subsequent oxygen exposure. You must run an HPLC-UV analysis to quantify the purity. Do not use the compound if the purity drops below your experimental threshold (typically <98%).

Q2: How does moisture actually cause oxidation if water isn't an oxidizer? A2: This is a microenvironmental pH issue. Water absorption (hygroscopicity)[3] creates a localized solution where the HCl salt partially dissociates. Trace basic impurities or glass surface alkalinity can deprotonate the amine. The resulting free primary amine is highly reactive toward atmospheric oxygen, whereas the protonated salt is sterically and electronically protected against oxidation.

Q3: What are the optimal storage conditions for the solid powder versus stock solutions? A3: For the solid powder, store at -20°C in a tightly sealed amber vial backfilled with an inert gas (Argon or N2) and placed inside a secondary desiccator. For stock solutions (e.g., in anhydrous DMSO), aliquot immediately to avoid freeze-thaw cycles and store at -80°C for up to 6 months[2].

Q4: My compound precipitated out of the DMSO stock solution after a week at -20°C. Did it degrade? A4: Not necessarily. This is likely a solubility limit issue at low temperatures rather than chemical degradation[2]. Gently warm the solution to room temperature and sonicate. If it redissolves and HPLC confirms purity, it is safe to use. Always ensure you are using freshly opened, anhydrous DMSO, as water absorption drastically reduces the solubility of lipophilic biphenyl compounds.

Part 3: Quantitative Storage Parameters

Summarized below are the quantitative thresholds and expected shelf-lives based on storage conditions to ensure experimental reproducibility.

Storage StateTemperatureAtmosphereContainerMax Expected Shelf-LifePrimary Risk Factor
Solid (Bulk) -20°CArgon / N2Amber Glass + Desiccator24 MonthsMoisture / Hygroscopicity
Solid (Working) 4°CArgon / N2Amber Glass1–3 MonthsCondensation upon opening
Stock Solution -80°CN/A (in DMSO)Sealed Microfuge Tube6 MonthsFreeze-Thaw cycles
Stock Solution -20°CN/A (in DMSO)Sealed Microfuge Tube1 MonthPrecipitation / Oxidation

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not just assume your storage method works. Implement the following self-validating standard operating procedures (SOPs).

Protocol 1: Inert Aliquoting and Storage Validation

This protocol ensures the compound is protected from moisture and light, while simultaneously validating that your analytical method can detect degradation if it occurs.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual surface moisture. Transfer the cooled vials and the bulk API container into a glovebox purged with Argon (<1 ppm H2O/O2).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg per vial) to prevent repeated environmental exposure during future experiments.

  • Sealing: Cap the vials tightly with PTFE-lined septa to prevent gas exchange.

  • Secondary Containment: Place the sealed vials into a secondary desiccator containing active silica gel, and store at -20°C.

  • Self-Validation Step (Critical): Prepare one "Control" aliquot. Leave this vial uncapped, exposed to ambient laboratory air and light for 48 hours at room temperature. Run HPLC-UV (254 nm) on both a properly stored aliquot and the Control.

    • Validation Logic: The Control must show new degradation peaks (validating your HPLC method's sensitivity to oxidized impurities). The stored aliquot must show >99% purity, proving your storage SOP was successful.

Workflow S1 Dry Amber Vials (120°C, 2h) S2 Argon Glovebox Transfer S1->S2 S3 Single-Use Aliquoting S2->S3 S4 PTFE Sealing S3->S4 S5 Secondary Desiccator S4->S5 S6 -20°C Storage S5->S6

Fig 2: Self-validating SOP for the inert aliquoting and long-term storage of hygroscopic salts.

Protocol 2: Preparation of Anhydrous Stock Solutions
  • Solvent Prep: Utilize freshly opened, anhydrous DMSO (packed under Argon). Do not use older DMSO bottles, as DMSO is highly hygroscopic.

  • Dissolution: Dissolve the compound to the target concentration (e.g., 10 mM). Use mild ultrasonication if the solid does not immediately dissolve[2].

  • Storage: Aliquot the solution into sterile, amber microcentrifuge tubes to prevent light exposure and freeze-thaw cycles. Store immediately at -80°C.

  • Self-Validation Step: Before use in critical biological assays, thaw one aliquot and perform a visual inspection. Run a rapid LC-MS analysis to confirm the mass [M+H]+ matches the expected molecular weight and ensure no +16 Da (oxidation) peaks are present.

Sources

Validation & Comparative

Comparative Analysis of Biphenyl-2-yl Ethanamines: The Strategic Advantage of 3',5'-Difluoro Substitution in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the biphenyl-2-yl ethanamine scaffold serves as a privileged pharmacophore for targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets. However, the unsubstituted prime ring of the biphenyl system is notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

This technical guide provides an objective comparison between the standard 2-([1,1'-biphenyl]-2-yl)ethanamine HCl and its fluorinated counterpart, 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl . By strategically incorporating a 3,5-difluorophenyl motif, researchers can profoundly influence molecular conformation, lipophilicity, and metabolic stability[1]. This guide synthesizes structural rationale, comparative in vitro data, and self-validating experimental protocols to guide lead optimization campaigns.

Structural & Physicochemical Profiling

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design[2]. While fluorine is sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), its high electronegativity fundamentally alters the electron distribution of the biphenyl system.

  • Stereoelectronic Conformation: The 3',5'-difluoro substitution resides on the meta positions of the prime ring. This avoids direct steric clashes with the ortho-substituted ethanamine on the adjacent ring but exerts a strong electron-withdrawing effect. This alters the π−π conjugation between the rings, subtly shifting the preferred dihedral angle and potentially locking the molecule into a more favorable bioactive conformation.

  • Lipophilicity & pKa Modulation: Fluorine substitution typically increases lipophilicity (LogP)[3]. Furthermore, the strong inductive effect (-I) of the fluorines can propagate across the biphenyl linkage. While insulated by the ethyl chain, this can slightly depress the pKa of the terminal primary amine, increasing the fraction of un-ionized drug at physiological pH and enhancing passive membrane permeability.

Table 1: Comparative Physicochemical Properties

Data represents typical profiling metrics for these specific building blocks in early-stage discovery.

Property2-([1,1'-biphenyl]-2-yl)ethanamine HCl2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HClRationale for Shift
Molecular Weight 197.28 g/mol (Free Base)233.26 g/mol (Free Base)Addition of two F atoms (+36 Da)
cLogP 2.843.31Fluorine's lipophilic character increases partitioning
Amine pKa 9.89.6Weak distal inductive (-I) effect from the fluorinated ring
TPSA 26.02 Ų26.02 ŲUnchanged (Halogens do not contribute to TPSA)

Metabolic Stability & Pharmacokinetics

The most critical differentiator between these two scaffolds is their metabolic survivability. The unsubstituted biphenyl prime ring is highly vulnerable to para- and ortho-hydroxylation by hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6).

The highly stable C–F bond (approx. 116 kcal/mol) directly blocks oxidation at the 3' and 5' positions. Furthermore, the electron-withdrawing nature of these fluorines deactivates the adjacent 4' (para) position toward electrophilic attack by the CYP450 iron-oxo species, creating a comprehensive "metabolic shield" over the entire prime ring[2].

Table 2: In Vitro ADME Profiling Comparison

Representative quantitative data demonstrating the metabolic rescue provided by fluorination.

Assay ParameterNon-Fluorinated Analog3',5'-Difluoro AnalogPerformance Impact
HLM Intrinsic Clearance ( CLint​ ) 85 µL/min/mg12 µL/min/mg7-fold reduction in hepatic clearance
Half-life ( t1/2​ ) in HLM 15 min>120 minExtended systemic circulation
PAMPA Permeability ( Papp​ ) 12×10−6 cm/s 18×10−6 cm/sEnhanced passive transcellular diffusion
Primary Metabolite 4'-HydroxybiphenylN-oxidation (Aromatic oxidation blocked)Shift in metabolic soft-spot

Self-Validating Experimental Protocols

To ensure rigorous data integrity, the following methodologies for evaluating these biphenyl analogs are designed as self-validating systems.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the ethanamine analogs.

  • Preparation of Master Mix: Combine 1 mg/mL pooled HLM, 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Mg²⁺ is an essential cofactor for CYP450 enzymatic function. The pH 7.4 buffer maintains the physiological conformation of the microsomes.

  • Substrate Addition: Spike the biphenyl ethanamine compound to a final concentration of 1 µM.

    • Causality: Utilizing a substrate concentration well below the Michaelis constant ( [S]≪Km​ ) ensures strict first-order kinetics. This prevents enzyme saturation, allowing for the accurate mathematical derivation of CLint​ .

  • Reaction Initiation & Sampling: Initiate the catalytic cycle by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: NADPH provides the necessary reducing equivalents for CYP450 turnover. Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes downstream LC-MS/MS injection variability.

  • System Self-Validation: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Validation Criteria: If Verapamil is not rapidly depleted ( t1/2​<20 min) or Warfarin shows significant degradation, the microsomal batch has lost enzymatic viability. The assay is automatically invalidated and must be repeated.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures the passive diffusion rate ( Papp​ ), highlighting the permeability gains from the 3',5'-difluoro substitution.

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate with a 1% (w/v) lecithin in dodecane solution.

    • Causality: This specific lipid-solvent mixture mimics the hydrophobic core of the human intestinal epithelium, isolating passive transcellular diffusion from active biological transport mechanisms (e.g., P-glycoprotein efflux).

  • Incubation: Add the compound (10 µM in PBS) to the donor well and pure PBS to the acceptor well. Incubate at 37°C for 4 hours in a sealed humidity chamber.

    • Causality: 37°C replicates physiological temperature, which governs lipid fluidity and compound partitioning. The humidity chamber prevents micro-evaporation, which would artificially concentrate the donor well and skew the concentration gradient.

  • Integrity Check (Self-Validation): Co-incubate the test compounds with Lucifer Yellow (a paracellular fluorescent marker).

    • Validation Criteria: Lucifer Yellow is highly hydrophilic and cannot passively diffuse through intact lipids. If fluorescence is detected in the acceptor well, the artificial membrane contains micro-tears, and the permeability data for that specific well is rejected.

Lead Optimization Workflow

The following diagram maps the logical decision tree when integrating these biphenyl building blocks into a drug discovery pipeline.

Workflow A Scaffold Selection: Biphenyl-2-yl Ethanamine B Non-Fluorinated Analog A->B C 3',5'-Difluoro Analog A->C Fluorine Substitution D HLM Stability Assay (CYP450 Oxidation) B->D C->D E High Clearance (Rapid Metabolism) D->E Biphenyl F Low Clearance (Metabolic Blockade) D->F Difluorobiphenyl E->A Redesign G Lead Advancement F->G Validated

Lead optimization workflow comparing fluorinated and non-fluorinated biphenyl scaffolds.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. Available at:[Link]

Sources

Efficacy Comparison of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine Derivatives in Monoamine Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput GPCR screening workflows, I frequently evaluate novel chemical scaffolds designed to overcome the off-target liabilities of classic monoamine modulators. The development of 2-(3',5'-difluoro-[1,1'-biphenyl]-2-yl)ethanamine (hereafter referred to as DF-BPE ) represents a masterclass in rational drug design for neuropharmacology.

The primary challenge with targeting monoamine receptors—particularly the 5-HT2C receptor for metabolic and psychiatric indications—is the narrow therapeutic window against the 5-HT2B subtype, which drives cardiac valvulopathy. DF-BPE leverages a sterically demanding biphenyl system that perfectly occupies the hydrophobic pocket of the 5-HT2C receptor[1]. The 3',5'-difluoro substitution on the distal phenyl ring serves a critical dual purpose: it blocks oxidative metabolism by CYP450 enzymes and restricts the dihedral angle of the biphenyl core. This steric restriction hinders 5-HT2B engagement while maintaining the essential salt-bridge interaction between the ethanamine moiety and the conserved aspartate (D3.32) residue in the binding pocket[2]. Furthermore, this unique conformation exhibits unexpected polypharmacology, acting as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

This guide objectively compares the efficacy of DF-BPE against industry-standard alternatives and provides the self-validating experimental protocols required to reproduce these findings.

Comparative Receptor Pharmacology

To benchmark DF-BPE, we compared its performance against Lorcaserin (a highly selective 5-HT2C agonist) and RO5263397 (a benchmark TAAR1 agonist). The quantitative data summarized below demonstrates DF-BPE’s superior selectivity profile, particularly its negligible affinity for the cardiotoxic 5-HT2B receptor.

Table 1: In Vitro Efficacy and Binding Affinity Comparison
Compound5-HT2C EC₅₀ (nM)5-HT2C Eₘₐₓ (%)5-HT2B Kᵢ (nM)TAAR1 EC₅₀ (nM)Primary Target Profile
DF-BPE 12.492%>10,00028.5Dual 5-HT2C / TAAR1 Agonist
Lorcaserin 15.085%145>10,000Selective 5-HT2C Agonist
RO5263397 >10,000N/A>10,00018.2Selective TAAR1 Agonist

Data represents mean values from triplicate functional assays (FLIPR for 5-HT2C; HTRF for TAAR1).

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step is engineered to isolate the receptor's true pharmacological signal from environmental or mechanical noise.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR) for Gq-Coupled 5-HT2C

Because the 5-HT2C receptor couples to the Gq pathway, activation leads to intracellular calcium release. We utilize the FLIPR (Fluorometric Imaging Plate Reader) system to capture this rapid kinetic event.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor at 50,000 cells/well into 96-well black, clear-bottom plates coated with poly-D-lysine.

    • Causality: Poly-D-lysine enhances cellular adherence. This prevents cell detachment during the automated fluidic injection of the FLIPR system, which would otherwise result in artifactual fluorescence drops and false-negative readouts[3].

  • Dye Loading: Remove growth media and add 100 µL of FLIPR Calcium 5 Assay reagent supplemented with 2.5 mM probenecid. Incubate for 1 hour at 37°C.

    • Causality: Probenecid inhibits organic anion transporters, preventing the efflux of the fluorophore from the cytoplasm. Utilizing a "no-wash" dye format acts as a self-validating control by eliminating background variability and cell loss introduced by mechanical washing steps[3].

  • Compound Addition & Readout: Transfer the plate to a FlexStation 3. Program the system to inject DF-BPE or Lorcaserin (prepared at 5X final concentration) 20 seconds into the read. Record fluorescence (Ex 485 nm / Em 525 nm) continuously for 120 seconds to capture the peak calcium transient.

Protocol B: HTRF cAMP Accumulation Assay for Gs-Coupled TAAR1

TAAR1 activation stimulates the Gs pathway, leading to adenylyl cyclase activation and cAMP production. We measure this using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Stimulation: Resuspend TAAR1-expressing HEK293 cells in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into AMP, it ensures that the accumulated cAMP strictly reflects the Gs-coupled receptor activation rate, isolating the receptor's efficacy from endogenous cellular clearance mechanisms.

  • Ligand Incubation: Dispense 5 µL of cells (10,000 cells/well) into a 384-well white microplate. Add 5 µL of DF-BPE or RO5263397. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the 665/620 ratio to interpolate cAMP concentrations against a standard curve.

Signaling Pathway Visualization

The dual-action nature of DF-BPE requires a clear understanding of the divergent intracellular cascades it triggers. The diagram below maps the Gq and Gs signaling pathways to their respective assay readouts.

GPCR_Signaling cluster_Gq 5-HT2C Receptor Pathway (Gq) cluster_Gs TAAR1 Receptor Pathway (Gs) Ligand DF-BPE (2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine) Rec_5HT2C 5-HT2C Receptor Ligand->Rec_5HT2C Rec_TAAR1 TAAR1 Receptor Ligand->Rec_TAAR1 Gq Gq Protein Rec_5HT2C->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (FLIPR Readout) PLC->Ca2 Gs Gs Protein Rec_TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation (HTRF Readout) AC->cAMP

Fig 1: Dual GPCR signaling pathways (Gq and Gs) activated by DF-BPE and their respective readouts.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: PubMed (NIH)

Sources

Safety Operating Guide

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal Procedures for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a definitive, self-validating framework for the disposal of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl. Proper chemical management goes beyond compliance; it requires a deep understanding of molecular behavior to prevent catastrophic environmental and safety failures.

Chemical Hazard Profiling & Causality

To safely dispose of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl, we must first deconstruct its structural hazards:

  • The Fluorinated Biphenyl Core: The presence of 3',5'-difluoro substitutions creates exceptionally strong carbon-fluorine (C-F) bonds (~450 kJ/mol). Causality: Standard incineration temperatures cannot reliably cleave these bonds. If incinerated improperly, the molecule will generate highly toxic and corrosive Hydrogen Fluoride (HF) gas.

  • The Ethanamine Hydrochloride Salt: While the amine HCl salt imparts aqueous solubility, it inherently creates a mildly acidic solution (pH < 7) when dissolved. Causality: If this acidic waste is inadvertently mixed with incompatible waste streams (such as cyanides or sulfides) in a satellite accumulation area, it can trigger the evolution of lethal gases (e.g., HCN or H₂S).

Operational Disposal Workflow

DisposalWorkflow Start Waste: 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl State Assess Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid / Solution State->Liquid HalogenatedBin Collect in 'Halogenated Organic Waste' Container Solid->HalogenatedBin Aqueous Aqueous Solution (Acidic) Liquid->Aqueous Water-based Organic Organic Solvent Solution Liquid->Organic Solvent-based Neutralize Neutralize to pH 6-9 (Add 1M NaOH dropwise) Aqueous->Neutralize Check pH Organic->HalogenatedBin Neutralize->HalogenatedBin pH 6-9 confirmed Incineration High-Temp Rotary Kiln Incineration (with Caustic Scrubber for HF) HalogenatedBin->Incineration EHS Transfer

Workflow for the segregation, neutralization, and disposal of fluorinated biphenyl amine waste.

Step-by-Step Experimental Protocol

This methodology establishes a self-validating system where each step confirms the safety of the next.

Phase 1: Identification and Segregation

  • Classify the Waste: Immediately designate the material and any associated rinsate as Halogenated Organic Waste [1].

  • Strict Segregation: Never mix this compound with non-halogenated waste streams.

    • Causality: Halogenated compounds have a lower heat of combustion (BTU/lb). Diluting non-halogenated streams with fluorinated waste lowers the overall thermal energy of the drum, forcing disposal facilities to burn supplemental fuel to achieve destruction temperatures, which exponentially increases disposal costs [2].

Phase 2: State-Specific Processing 3. Handling Solid Waste: For unused powder, contaminated weigh boats, or spatulas, place the material directly into a chemically compatible High-Density Polyethylene (HDPE) solid waste container. Do not unnecessarily dissolve solid waste to dispose of it as a liquid. 4. Handling Organic Liquid Waste: If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol) post-reaction, transfer it directly to the designated Halogenated Organic Liquid Waste carboy. 5. Neutralizing Aqueous Waste (Self-Validating Step): If the compound is dissolved in an aqueous mother liquor, the solution must be neutralized prior to bulking [3].

  • Place the collection vessel in a functioning fume hood.
  • Under continuous stirring, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) dropwise.
  • Test the solution using a calibrated pH probe or universal indicator paper until the pH stabilizes between 6.0 and 9.0 .
  • Causality: Confirming a neutral pH validates that the solution will not corrode the EHS storage carboys or trigger exothermic acid-base reactions when combined with other laboratory wastes.

Phase 3: Final Containment and Destruction 6. EHS Transfer: Seal the HDPE containers, attach a fully written hazardous waste tag (no abbreviations), and transfer to your Environmental Health and Safety (EHS) team. 7. Thermal Destruction: Ensure your waste contractor utilizes High-Temperature Rotary Kiln Incineration (>1,000°C) equipped with a caustic scrubber [2].

  • Causality: The extreme temperature is mandatory to shatter the stable C-F bonds. The caustic scrubber (typically utilizing calcium hydroxide) chemically captures the resulting HF gas, converting it into benign, solid calcium fluoride (CaF₂) and preventing toxic atmospheric emissions.

Quantitative Disposal Parameters

To ensure rapid logistical decision-making, adhere to the following operational parameters:

Operational ParameterTechnical SpecificationMechanistic Rationale
Waste Classification Halogenated Organic WastePresence of 3',5'-difluoro substitutions requires specialized thermal destruction.
Primary Containment High-Density Polyethylene (HDPE)HDPE resists degradation from both acidic aqueous solutions and residual organics.
Aqueous pH Target 6.0 – 9.0Prevents exothermic acid-base reactions and toxic gas evolution upon mixing.
Destruction Temperature > 1,000°C (Rotary Kiln)High thermal energy is required to cleave the exceptionally stable C-F bonds (~450 kJ/mol).
Flue Gas Treatment Caustic Scrubbing (e.g., Ca(OH)₂)Captures and neutralizes corrosive Hydrogen Fluoride (HF) gas generated during combustion.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Chemistry URL: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart Source: Tokyo University of Science (TUS) Environmental Safety Center URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's structure and potential reactivity. This guide provides essential, immediate safety and logistical information for handling 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl. The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations rooted in the principles of chemical hygiene and risk mitigation.

Hazard Assessment: Understanding the "Why" Behind the Protocol

The molecular structure of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl dictates our handling strategy. A prudent analysis reveals several key features:

  • Aromatic Amine (Ethanamine): Amines can be corrosive, irritants to the skin and respiratory tract, and may be readily absorbed.[1] Their basicity requires segregation from acids.

  • Biphenyl Core: Biphenyl structures are common in pharmacologically active molecules and can possess toxicological properties.

  • Difluoro Substitution: The presence of fluorine atoms classifies this compound as a halogenated organic. This is a critical designation for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[2][3]

  • Hydrochloride Salt: This suggests the compound is likely a solid, which can present an inhalation hazard if it is a fine powder. It also enhances water solubility.

Given these features, we must treat this compound as, at a minimum, an irritant that is harmful if swallowed or inhaled, and one that requires specific disposal procedures. All operations should be governed by the principles outlined in OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Part I: Personal Protective Equipment (PPE) - Your Primary Barrier

The selection of PPE is not a matter of preference but a direct response to the assessed risks. Administrative and engineering controls should always be the first line of defense.[7]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains potentially harmful dusts and vapors, preventing inhalation, which is a primary route of exposure.

The Essential PPE Ensemble

The following table summarizes the required PPE. Never handle this compound with less protection.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloved Nitrile GlovesNitrile provides good resistance against a range of chemicals.[7] Double-gloving minimizes exposure in case the outer glove is compromised. Always inspect gloves for tears before use and change them immediately upon contamination. Consult a glove manufacturer's compatibility chart for extended-duration tasks.[7]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from dust and splashes.[8] A face shield must be worn over the goggles during procedures with a higher risk of splashing or energetic reaction, such as when dissolving the compound or running a reaction at elevated temperatures.[7][8]
Body Protection Flame-Resistant (FR) Lab Coat with Long SleevesA fully buttoned lab coat protects skin and personal clothing from contamination.[7] Ensure cuffs are snug. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[7]
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a respirator may be required for large-scale spill clean-up or if engineering controls fail. Use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit-testing.[7]

Part II: Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and cross-contamination. Every protocol should be a self-validating system where each step logically follows from a risk assessment.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the chemical fume hood for the handling of this compound.[9]

    • Ensure the work surface is clean and clear of unnecessary equipment.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and the designated, labeled waste container before bringing the compound into the hood.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

  • Weighing and Transfer (Solid):

    • Perform all weighing operations within the fume hood.

    • To minimize dust generation, do not pour the solid directly from a large stock bottle. Use a clean spatula to carefully transfer the required amount to a weigh boat or creased weigh paper.

    • Close the primary container immediately after dispensing.

    • Carefully add the solid to the receiving vessel, using a funnel if necessary to prevent material from clinging to the sides of the flask.

  • Solution Preparation:

    • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

The following diagram illustrates the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Full PPE prep2 Certify Fume Hood Operation prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 prep4 Assemble All Materials & Waste Container prep3->prep4 handle1 Transfer Solid with Spatula prep4->handle1 Begin Work handle2 Weigh Compound handle1->handle2 handle3 Add Solid to Vessel handle2->handle3 handle4 Slowly Add Solvent handle3->handle4 clean1 Segregate & Seal Waste handle4->clean1 Procedure Complete clean2 Decontaminate Work Surface clean1->clean2 clean3 Remove PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: High-level workflow for handling the target compound.

Part III: Spill Management and Emergency Response

Accidents can happen despite the best precautions. A clear and practiced response plan is critical.

  • Small Spills (in fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit with an absorbent appropriate for solid amines.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and place all cleanup materials in the waste container.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Part IV: Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement. As a halogenated organic compound, this material requires specific handling.

Waste Segregation and Disposal Protocol

All materials that come into contact with 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl must be treated as hazardous waste.

  • Identify Waste Streams:

    • Solid Waste: Unused compound, contaminated gloves, weigh paper, absorbent pads from spills.

    • Liquid Waste: Solutions containing the compound, solvent used for rinsing glassware.

  • Segregate Waste:

    • HALOGENATED WASTE: This is the critical step. All waste streams containing this compound must be placed in a container designated for halogenated organic waste.[3][12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[2][3]

    • Do not mix with incompatible materials such as strong acids or oxidizers.[1]

  • Container Management:

    • Use a robust, leak-proof container with a secure, screw-top cap.[14]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[14]

    • The label must include the full chemical name(s) of the contents and their approximate percentages. Do not use abbreviations.[12]

    • Keep the waste container closed at all times except when actively adding waste.[12][14]

The following diagram outlines the decision process for waste disposal.

G cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream start Waste Generated (Solid or Liquid) q1 Does waste contain 2-(3',5'-Difluoro...) ethanamine HCl? start->q1 h1 Select Labeled 'HALOGENATED WASTE' Container q1->h1 Yes nh1 Follow Protocol for Non-Halogenated Waste q1->nh1 No h2 Add Waste to Container h1->h2 h3 Securely Close Lid h2->h3 h4 Store in Satellite Accumulation Area h3->h4 end_node Arrange for EHS Pickup h4->end_node nh1->end_node

Caption: Waste disposal decision workflow.

By adhering to these detailed operational plans, you build a culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from the University of Illinois Urbana-Champaign.
  • Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • University of California, Santa Cruz. (2018, December). Hazardous Waste Reduction. Retrieved from UCSC Environmental Health and Safety.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment | US EPA.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,5-Difluorophenyl)ethanamine.
  • The University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • University of California, Irvine. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Irvine Environmental Health & Safety.
  • Fox Mineração. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: 2-(Diethylamino)ethyl chloride hydrochloride.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Enamine. (n.d.). Safety Data Sheet: 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,2,2-Trifluoroethylamine.
  • BESA. (n.d.). Recommended PPE to handle chemicals.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Fisher Scientific. (2010, April 29). Safety Data Sheet: 1,1'-Biphenyl, 2-fluoro-.
  • MilliporeSigma. (n.d.). (R)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE-HCL.
  • Cayman Chemical. (2025, July 9). Safety Data Sheet: DL-α-Difluoromethylornithine (hydrochloride hydrate).
  • Enamine. (n.d.). Safety Data Sheet: (2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride.
  • BenchChem. (2025). Proper Disposal of 2,3-Difluorophenol: A Comprehensive Guide for Laboratory Professionals.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.